Z-His-Ala-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5/c1-11(16(23)24)20-15(22)14(7-13-8-18-10-19-13)21-17(25)26-9-12-5-3-2-4-6-12/h2-6,8,10-11,14H,7,9H2,1H3,(H,18,19)(H,20,22)(H,21,25)(H,23,24)/t11-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHDXSNRWRHJRT-FZMZJTMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801208996 | |
| Record name | L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-histidyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801208996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13056-38-7 | |
| Record name | L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-histidyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13056-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-histidyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801208996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physicochemical Profiling of Z-His-Ala-OH: A Technical Guide
Executive Summary
Z-His-Ala-OH (N-benzyloxycarbonyl-L-histidyl-L-alanine) is a protected dipeptide intermediate widely utilized in synthetic medicinal chemistry and enzymology. Characterized by the presence of a lipophilic Carbobenzyloxy (Cbz or Z) protecting group on the N-terminus and a free carboxylic acid on the C-terminus, this molecule serves as a critical substrate for protease kinetic studies (specifically for angiotensin-converting enzyme and lysosomal proteases) and as a building block in convergent peptide synthesis.
This guide provides a rigorous physicochemical analysis of Z-His-Ala-OH, synthesizing experimental data with theoretical modeling to establish a robust profile for researchers. It addresses solubility behaviors, ionization states, and stability protocols required for high-precision drug development workflows.
Molecular Identity & Structural Architecture
The physicochemical behavior of Z-His-Ala-OH is dictated by the interplay between its hydrophobic protecting group and its ionizable side chains.
Core Identity Data
| Parameter | Technical Specification |
| Chemical Name | N-benzyloxycarbonyl-L-histidyl-L-alanine |
| Common Abbreviations | Z-His-Ala-OH; Cbz-His-Ala-OH |
| CAS Registry Number | 13056-38-7 |
| Molecular Formula | C₁₇H₂₀N₄O₅ |
| Molecular Weight | 360.36 g/mol |
| Chirality | L, L (S, S configuration) |
| Appearance | White to off-white crystalline powder |
Structural Functionalization
The molecule comprises three distinct physicochemical domains:
-
The Z-Group (N-terminus): A benzyl carbamate moiety that confers significant lipophilicity and prevents N-terminal protonation, eliminating the zwitterionic character typical of free peptides.
-
The Histidine Residue: Contains an imidazole ring (pKa ~6.0), acting as a pH-dependent solubility switch.[1]
-
The Alanine C-terminus: Provides a free carboxylic acid (pKa ~3.6) and a small methyl side chain, minimizing steric hindrance during enzymatic docking.
Structural Visualization
The following diagram illustrates the functional segmentation of the molecule, highlighting sites of ionization and enzymatic cleavage.
Figure 1: Functional decomposition of Z-His-Ala-OH showing hydrophobic, ionizable, and reactive domains.
Physicochemical Properties[2][3][4][5][6][7]
Ionization Profile (pKa and pI)
Unlike free peptides, Z-His-Ala-OH lacks a basic N-terminal amine. Therefore, its charge state is governed solely by the imidazole nitrogen and the C-terminal carboxyl.
-
pKa₁ (Carboxyl): ~3.6. Below this pH, the carboxyl is protonated (COOH, neutral). Above, it is deprotonated (COO⁻, negative).
-
pKa₂ (Imidazole): ~6.[1]0. Below this pH, the imidazole is protonated (ImH⁺, positive). Above, it is neutral (Im⁰).
Isoelectric Point (pI) Calculation:
The pI occurs when the net charge is zero.
Implication: The molecule is least soluble in aqueous media near pH 4.8, where it exists as a neutral zwitterion-like species (Z-His⁺-Ala-COO⁻).
Solubility Profile
The "Z" group significantly reduces water solubility compared to the free dipeptide (H-His-Ala-OH).
| Solvent System | Solubility Prediction | Mechanistic Insight |
| Water (pH 7.0) | Low | Net negative charge (-1), but Z-group hydrophobicity dominates. |
| Acidic Water (pH < 3) | Moderate to High | Imidazole protonation (+1) assists solvation; Z-group remains hydrophobic. |
| Basic Water (pH > 8) | Moderate | Carboxyl deprotonation (-1) aids solubility; Imidazole is neutral. |
| DMSO / DMF | High | Excellent solvation of the aromatic Z-group and peptide backbone. |
| Methanol / Ethanol | High | Good compatibility with both polar and non-polar domains. |
Lipophilicity (LogP)
-
Estimated LogP: 0.5 – 1.2
-
Rationale: The benzyl ring adds +2.0 to the LogP, counteracting the hydrophilicity of the amide bonds and ionizable groups. This positive LogP indicates good membrane permeability potential for cellular assays.
Analytical Characterization Protocols
To ensure scientific integrity, the following self-validating protocols are recommended for the identification and purity assessment of Z-His-Ala-OH.
High-Performance Liquid Chromatography (HPLC)
Objective: Determine purity and quantify peptide content.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses carboxyl ionization, sharpens peaks).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 214 nm (peptide bond) and 254 nm (benzyl/imidazole rings).
-
Expected Retention: Z-His-Ala-OH will elute significantly later than free His-Ala due to the hydrophobic Z-group.
Mass Spectrometry (ESI-MS)
Objective: Confirm molecular identity.
-
Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).
-
Theoretical m/z:
-
[M+H]⁺: 361.37
-
[M+Na]⁺: 383.35
-
-
Interpretation: The presence of the [M+H]⁺ peak at 361.4 confirms the integrity of the Z-protection and the dipeptide linkage.
Experimental Workflow: Enzymatic Hydrolysis Assay
One of the primary applications of Z-His-Ala-OH is as a substrate for proteases. The following workflow utilizes the physicochemical properties described above to monitor enzymatic activity.
Figure 2: Standardized workflow for utilizing Z-His-Ala-OH in protease kinetic assays.
Protocol Notes:
-
Solvent Choice: Always prepare a stock solution in DMSO or DMF. Direct dissolution in aqueous buffer may lead to slow precipitation or micelle formation due to the Z-group.
-
Quenching: The addition of TFA (Step 5) serves two purposes: it stops the enzymatic reaction by denaturing the protein and protonates the Z-His-Ala-OH carboxyl group, improving retention on the C18 HPLC column.
Stability and Storage
-
Thermal Stability: Stable in solid form up to ~130°C.
-
Hydrolytic Stability:
-
pH 2-8: Stable at room temperature for days.
-
pH > 10: Risk of racemization at the His-Ala alpha-carbon and potential hydrolysis of the benzyl ester.
-
Strong Acid (HBr/AcOH): Removes the Z-group.
-
-
Storage: Store at -20°C, desiccated. Protect from light to prevent potential oxidation of the imidazole ring over long periods.
References
-
PubChem. (2025).[2][1][3][4] Compound Summary: Z-His-Ala-OH (CID 13056-38-7).[5][6][7][8][9][10] National Library of Medicine. [Link]
-
Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Biochemistry.[4] 5th edition. Section 3.1: Amino Acids Are Dipolar Ions at Neutral pH. W. H. Freeman. [Link]
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- 4. N-carbobenzyloxyalanine | C11H13NO4 | CID 736104 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. 61884-59-1|(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid|BLD Pharm [bldpharm.com]
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The Strategic Role of Z-His-Ala-OH in Modern Peptide Synthesis: A Technical Guide to Mitigating Racemization and Enhancing Efficiency
Abstract
The synthesis of peptides containing histidine residues presents a persistent challenge in medicinal chemistry and drug development, primarily due to the high risk of racemization at the α-carbon. This technical guide provides an in-depth analysis of the strategic use of Nα-benzyloxycarbonyl-L-histidyl-L-alanine (Z-His-Ala-OH), a protected dipeptide, as a robust solution to this problem. We will explore the underlying chemical principles that make the histidine residue uniquely problematic and detail how the use of a pre-formed, protected dipeptide building block can circumvent these issues. This whitepaper serves as a resource for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols for both solution-phase and solid-phase applications, and a comparative analysis against other common synthetic strategies.
The Foundational Challenge: Histidine in Peptide Synthesis
Chemical peptide synthesis, a cornerstone of modern drug discovery, relies on the sequential and controlled formation of amide (peptide) bonds between amino acids.[1][2] This process is typically performed using either solid-phase peptide synthesis (SPPS), developed by Nobel laureate Bruce Merrifield, or classical solution-phase peptide synthesis (LPPS).[3][4][5] While highly refined, these methods face significant hurdles when incorporating certain "difficult" amino acids, with histidine being a primary concern.
The "Histidine Problem": A Propensity for Racemization
The principal difficulty with histidine lies in its high susceptibility to racemization during the carboxyl group activation step required for coupling.[6][7] The imidazole side chain of histidine contains an unprotected π-nitrogen (Nπ) which can act as an intramolecular base. This nitrogen can abstract the proton from the α-carbon of the activated histidine, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-enantiomers in the final peptide.[8] This loss of stereochemical integrity is detrimental, as the biological activity of a peptide is critically dependent on its precise three-dimensional structure.
The use of additives like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can help suppress this side reaction, but they do not eliminate it entirely, especially under harsh coupling conditions or during the synthesis of long or complex peptides.[6][9]
Diketopiperazine Formation: A Dipeptide-Stage Side Reaction
Another common side reaction, particularly in Fmoc-based SPPS, is the formation of diketopiperazines.[6] This intramolecular cyclization occurs at the dipeptide stage after the N-terminal Fmoc group is removed, where the free amino group attacks the ester linkage anchoring the dipeptide to the resin, cleaving it prematurely. This is especially prevalent when proline is one of the first two residues but can occur with other amino acids as well.[6]
Utilizing a pre-formed dipeptide to couple to the first amino acid on the resin (i.e., building the chain from a tripeptide-resin intermediate) is a highly effective strategy to bypass the vulnerable dipeptide-resin stage altogether.[6]
The Benzyloxycarbonyl (Z) Group: A Classic and Versatile Protecting Group
The benzyloxycarbonyl (Cbz or Z) group was introduced by Max Bergmann and Leonidas Zervas in 1932, a landmark development that ushered in the era of modern peptide synthesis.[1][10][11] It is a carbamate-type protecting group prized for its stability and its ability to prevent racemization of the protected amino acid during activation.[1][12]
The Z-group is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl).[1] Its removal, or deprotection, is achieved under conditions that are orthogonal to many other protecting groups used in peptide synthesis. The two primary methods for Z-group cleavage are:
-
Catalytic Hydrogenation: Treatment with H₂ gas over a palladium-on-carbon (Pd/C) catalyst. This is a very mild method that proceeds at neutral pH.[11][13]
-
Harsh Acidolysis: Cleavage with strong acids such as HBr in acetic acid.[1][12]
The stability of the Z-group to the mildly acidic and basic conditions used for Boc and Fmoc deprotection, respectively, makes it a valuable component of complex, multi-step synthetic strategies.
| Feature | Benzyloxycarbonyl (Z) | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Abbreviation | Z, Cbz | Boc | Fmoc |
| Cleavage Condition | Catalytic Hydrogenation (H₂/Pd) or Strong Acid (HBr/AcOH)[1][11][12] | Moderate to Strong Acid (TFA)[3][12] | Mild Base (e.g., 20% Piperidine in DMF)[3][12] |
| Stability | Stable to mild acid and base. | Stable to base and hydrogenation. | Stable to acid and hydrogenation. |
| Primary Use Case | Solution-phase synthesis; Side-chain protection; Orthogonal protection schemes. | Solid-phase (Boc/Bzl strategy) and solution-phase synthesis.[3] | Solid-phase (Fmoc/tBu strategy) synthesis.[3] |
Z-His-Ala-OH: A Strategic Dipeptide Building Block
Z-His-Ala-OH is a dipeptide composed of L-histidine and L-alanine, with the N-terminus of histidine protected by the Z-group and a free carboxylic acid at the C-terminus of alanine. Its utility in research stems from its design as a strategic tool to overcome the inherent challenges of incorporating histidine into a growing peptide chain.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₁N₅O₅ | Computed |
| Molecular Weight | 399.40 g/mol | Computed |
| Appearance | Typically a white to off-white solid | [14][15][16] |
| Solubility | Soluble in organic solvents like DMF, DMSO; limited solubility in water. | [14][16] |
Core Rationale for Application
-
Pre-emptive Racemization Control : The most significant advantage of using Z-His-Ala-OH is that the peptide bond between histidine and alanine is already formed. The chiral center of the histidine residue is therefore not adjacent to the carboxyl group being activated for the next coupling step. This effectively eliminates the primary mechanism of histidine racemization during peptide synthesis, ensuring the stereochemical integrity of this critical residue.[7][8]
-
Fragment Condensation Efficiency : In both solution-phase and convergent solid-phase strategies, using protected peptide fragments like Z-His-Ala-OH can significantly increase efficiency.[3][4] It reduces the number of individual coupling and deprotection cycles, which can improve overall yield and purity, especially for longer or more complex peptide targets.
-
Avoidance of Diketopiperazine Formation : By introducing the His-Ala sequence as a single unit, the synthesis bypasses the dipeptide-resin stage, thus preventing the intramolecular cyclization that leads to diketopiperazine formation and premature chain termination.[6]
Experimental Protocols and Methodologies
The application of Z-His-Ala-OH requires careful consideration of the overall synthetic strategy, including the choice of coupling reagents and solvents. The following protocols provide a validated framework for its use.
Workflow 1: Solution-Phase Peptide Synthesis (SPPS)
This workflow is ideal for large-scale synthesis or for creating protected peptide fragments for subsequent ligation. Here, Z-His-Ala-OH is coupled to an amino acid ester (e.g., H-Phe-OMe).
Caption: Solution-phase coupling workflow using Z-His-Ala-OH.
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Z-His-Ala-OH (1.0 eq) and a racemization suppressor such as HOBt (1.1 eq) in anhydrous DMF. Chill the solution to 0 °C.
-
Activation: Add a carbodiimide coupling reagent such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) (1.1 eq) to the solution and stir for 30 minutes at 0 °C.[17] Alternatively, for higher efficiency, use an aminium/uronium reagent like HATU (1.1 eq) in the presence of a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0 eq).[17]
-
Coupling: In a separate flask, dissolve the amine component (e.g., Phenylalanine methyl ester hydrochloride, 1.1 eq) and a base (e.g., DIPEA, 1.2 eq) in anhydrous DMF. Add this solution to the activated Z-His-Ala-OH mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, filter off any urea byproduct (if DCC/DIC was used). Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to yield the pure, protected tripeptide.
-
Deprotection for Elongation: To continue peptide chain elongation, dissolve the protected peptide in a solvent like methanol or ethanol and subject it to catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere to remove the Z-group.[13]
Workflow 2: Convergent Solid-Phase Peptide Synthesis (SPPS)
This workflow involves coupling Z-His-Ala-OH as a single unit to a peptide chain growing on a solid support. This is particularly useful for sequences known to be difficult.
Caption: Convergent SPPS workflow using Z-His-Ala-OH.
Step-by-Step Protocol:
-
Resin Preparation: Swell the resin supporting the N-terminally deprotected peptide chain in DMF within a reaction vessel.[18]
-
Amino Acid Activation: In a separate vessel, pre-activate Z-His-Ala-OH (3-5 eq) with a suitable coupling reagent like HATU (2.9 eq) and DIPEA (6 eq) in DMF for 5-10 minutes. Using an excess of the dipeptide is crucial to drive the reaction to completion on the solid support.[19]
-
Coupling: Add the activated dipeptide solution to the resin vessel. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test or other qualitative ninhydrin test to confirm the reaction has gone to completion (i.e., no free amines remain).[18]
-
Washing: Once the coupling is complete, drain the reaction vessel and thoroughly wash the resin with DMF, followed by Dichloromethane (DCM), to remove excess reagents and byproducts.
-
Continuation or Cleavage: The resulting resin-bound peptide, now extended by two residues and N-terminally Z-protected, can either be subjected to further elongation cycles (after Z-group removal) or proceed to final cleavage from the resin using a standard TFA-based cocktail.[7]
Comparative Analysis of Histidine Incorporation Strategies
The decision to use Z-His-Ala-OH should be made in the context of other available methods. Each approach has distinct advantages and disadvantages.
| Strategy | Pros | Cons | Best Suited For |
| Z-His-Ala-OH Dipeptide | Excellent racemization control. [7][8] Avoids diketopiperazine formation.[6] Increases segment condensation efficiency. | Higher initial cost of the building block. Requires orthogonal deprotection (hydrogenation) if used in an Fmoc/tBu strategy. | Solution-phase synthesis; Convergent SPPS; Sequences highly prone to racemization or diketopiperazine formation. |
| Stepwise Fmoc-His(Trt)-OH | Compatible with standard automated Fmoc-SPPS protocols. Trt group is easily cleaved with TFA. | High risk of racemization , as the Trt group offers only minor suppression.[8] | Routine peptide synthesis where low levels of racemization are tolerable. |
| Stepwise Boc-His(Bom)-OH | Very effective suppression of racemization due to protection at the τ-nitrogen.[20] | Requires Boc/Bzl synthesis strategy, which uses harsh chemicals like HF for final cleavage.[3] More expensive building block. | Boc-based SPPS, especially for sequences where racemization must be minimized. |
| Other Protected Dipeptides | Can offer similar benefits to Z-His-Ala-OH but with different protecting group compatibility (e.g., Fmoc-His(Trt)-Ala-OH). | May still have some risk of racemization depending on the side-chain protecting group. Availability may be limited. | Custom syntheses requiring specific protecting group schemes. |
Applications in Drug Development and Research
The His-Ala motif and histidine residues, in general, are integral to the function of many bioactive peptides. Histidine's imidazole side chain plays a crucial role in receptor binding, enzymatic catalysis, and metal ion coordination (e.g., in zinc-finger proteins or metalloprotease inhibitors).[21][22]
The synthesis of peptide-based drugs requires exceptionally high purity and unambiguous stereochemistry. The presence of diastereomeric impurities resulting from racemization can drastically reduce a drug's efficacy, alter its binding affinity, or lead to unpredictable and potentially harmful off-target effects. By employing Z-His-Ala-OH, researchers and pharmaceutical manufacturers can ensure the stereochemical fidelity of the histidine residue, leading to a more homogeneous, reliable, and ultimately safer final product. This is particularly critical in the GMP (Good Manufacturing Practice) environment where process control and product purity are paramount.
Conclusion
While modern peptide synthesis has made remarkable strides, the "histidine problem" remains a significant hurdle. Nα-benzyloxycarbonyl-L-histidyl-L-alanine (Z-His-Ala-OH) represents more than just a building block; it is a strategic tool that directly addresses the core chemical challenges of histidine incorporation. By pre-forming the peptide bond and utilizing the robust Z-protecting group, this dipeptide provides a powerful method to eliminate racemization, prevent common side reactions, and improve the overall efficiency of complex peptide synthesis. For scientists and researchers in the field of drug development, leveraging Z-His-Ala-OH is a field-proven, rational approach to ensure the quality, purity, and stereochemical integrity of their target peptides.
References
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- Peptide Manufacturing: Step-By-Step Guide. (n.d.). Bachem.
- A Comparative Guide to the Reproducibility of Peptide Synthesis with Z-D-His-OH. (2025). Benchchem.
- Protected Peptides: Essential Building Blocks for Research. (n.d.). BOC Sciences.
- Smith, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
- Hexa-Histidine, a Peptide with Versatile Applications in the Study of Amyloid-β(1–42) Molecular Mechanisms of Action. (2023, October 17). MDPI.
- Technical Support Center: Preventing Racemization of Histidine in Peptide Synthesis. (2025). Benchchem.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
- Z-His-OH 99 14997-58-1. (n.d.). Sigma-Aldrich.
- Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. (2022, February 14). Biomatik.
- Z-Ala-OH. (2024, April 9). ChemBK.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
- Tandem deprotection/coupling for peptide synthesis in water at room temperature. (2017, December 30). Luxembourg Bio Technologies.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
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- 20. peptide.com [peptide.com]
- 21. Design, synthesis, and applications of ring-functionalized histidines in peptide-based medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Hexa-Histidine, a Peptide with Versatile Applications in the Study of Amyloid-β(1–42) Molecular Mechanisms of Action | MDPI [mdpi.com]
overview of Z-His-Ala-OH as a protease substrate
This guide provides an in-depth technical analysis of Z-His-Ala-OH (N-benzyloxycarbonyl-L-histidyl-L-alanine), a synthetic dipeptide derivative used to probe protease specificity, particularly within the aspartyl (acid) and serine carboxypeptidase families.
A Technical Guide to Protease Substrate Utilization
Executive Summary
Z-His-Ala-OH is a blocked dipeptide substrate utilized in the kinetic characterization of proteolytic enzymes. Unlike modern fluorogenic substrates (e.g., AMC or MCA derivatives) that offer real-time readouts, Z-His-Ala-OH is a stoichiometric reference substrate . It is primarily employed to map the S1-S1' subsite specificity of acid proteases (such as Cathepsin D ) and lysosomal carboxypeptidases (such as Cathepsin A ).
Its utility lies in its chemical structure: the N-terminal Benzyloxycarbonyl (Z) group mimics the hydrophobic interior of a protein substrate, while the Histidine-Alanine motif presents a specific scissile bond that differentiates endopeptidase vs. carboxypeptidase activity based on the cleavage pattern.
Part 1: Chemical Identity & Physicochemical Properties
The efficacy of Z-His-Ala-OH as a substrate is dictated by its solubility profile and ionization state. The Z-group renders the N-terminus uncharged and hydrophobic, necessitating specific solvent conditions for assay stability.
Table 1: Physicochemical Specifications
| Parameter | Specification | Technical Note |
| Chemical Name | N-Benzyloxycarbonyl-L-histidyl-L-alanine | "Z" denotes Carbobenzoxy (Cbz).[1] |
| CAS Number | 13056-38-7 | Unique identifier for regulatory verification. |
| Molecular Formula | MW: 360.37 g/mol . | |
| Solubility | Soluble in DMSO, MeOH, dilute Acid | Insoluble in neutral water; requires co-solvent (e.g., 5% DMSO). |
| pKa Values | Imidazole (~6.0), Carboxyl (~2.3) | The His imidazole protonation state is critical for enzyme recognition at acidic pH. |
| Purity Requirement | Essential to avoid background signal from free Alanine contaminants. |
Structural Visualization & Cleavage Mechanism
The following diagram illustrates the chemical structure and the specific peptide bond targeted by proteases.
Figure 1: Structural schematic of Z-His-Ala-OH showing the scissile bond between Histidine (P1) and Alanine (P1'). Cleavage results in a blocked Z-His fragment and free Alanine.
Part 2: Enzymology & Substrate Specificity
Primary Target: Cathepsin D (Endopeptidase)
Cathepsin D is a lysosomal aspartyl protease.[2][3][4][5] While it preferentially cleaves hydrophobic motifs (e.g., Phe-Phe), Z-His-Ala-OH serves as a specific probe to test the enzyme's tolerance for basic/polar residues in the S1 pocket.
-
Mechanism: The active site aspartates (Asp33/Asp231) activate a water molecule to attack the peptide bond between His and Ala.
-
Kinetic Insight: The rate of hydrolysis (
) for His-Ala is typically lower than for Phe-Phe, making it an excellent "slow substrate" for competitive inhibition studies or fine-tuning specificity maps.
Secondary Target: Cathepsin A (Carboxypeptidase)
Cathepsin A (Lysosomal Carboxypeptidase A) functions optimally at acidic pH (5.0–5.5).
-
Specificity: It removes C-terminal amino acids from blocked peptides.
-
Reaction: Z-His-Ala-OH
Z-His-OH + Ala. -
Distinction: This substrate helps distinguish Cathepsin A activity from Cathepsin B/L (which require Arg/Lys at P1) and Cathepsin D (which is an endopeptidase but can cleave this specific bond).
Part 3: Experimental Protocol (Self-Validating)
This protocol utilizes a Discontinuous Colorimetric Assay . Since the substrate (Z-His-Ala-OH) has a blocked N-terminus, it does not react with Ninhydrin or TNBS. The reaction is monitored by detecting the release of free Alanine , which contains a primary amine.
Reagents Preparation[3]
-
Buffer A (Reaction Buffer): 0.1 M Sodium Citrate buffer, pH 3.5 (for Cathepsin D) or pH 5.5 (for Cathepsin A).
-
Substrate Stock: 10 mM Z-His-Ala-OH in 100% DMSO. Store at -20°C.
-
Stop Solution: 10% Trichloroacetic acid (TCA).
-
Detection Reagent: Ninhydrin solution (2% in ethanol) or TNBS (Trinitrobenzenesulfonic acid).
Step-by-Step Workflow
-
Enzyme Activation: Dilute protease (e.g., lysosomal lysate or recombinant Cathepsin D) in Buffer A. Pre-incubate at 37°C for 5 minutes.
-
Substrate Addition: Add Substrate Stock to a final concentration of 1 mM (10% DMSO final).
-
Control: Prepare a "Blank" tube with buffer + substrate (no enzyme).
-
-
Incubation: Incubate at 37°C for 30–60 minutes.
-
Termination: Add equal volume of Stop Solution (TCA). Centrifuge at 10,000 x g for 5 minutes to pellet precipitated protein and the hydrophobic Z-His fragment (if solubility is low).
-
Detection (Ninhydrin Method):
-
Take 100 µL of supernatant.
-
Add 100 µL Ninhydrin reagent.
-
Heat at 95°C for 10 minutes (Purple color develops).
-
Read Absorbance at 570 nm .
-
-
Quantification: Compare
against an L-Alanine standard curve.
Assay Logic Diagram
Figure 2: Discontinuous assay workflow for measuring proteolytic activity using Z-His-Ala-OH. The detection step relies on the specific reaction of Ninhydrin with the liberated C-terminal Alanine.
Part 4: Kinetic Analysis & Data Interpretation
To determine
Calculation
The rate of hydrolysis (
Plot
Troubleshooting & Controls
-
High Background: If the Blank (No Enzyme) turns purple, the substrate may be degraded or the Z-group compromised. Ensure substrate purity >98%.
-
Low Signal: Z-His-Ala-OH is a slow substrate for Cathepsin D compared to hemoglobin. Increase incubation time or enzyme concentration.
-
Solubility Issues: If the reaction mixture turns cloudy immediately upon substrate addition, reduce substrate concentration or increase DMSO to 10% (verify enzyme tolerance).
References
-
Barrett, A. J. (1977). "Cathepsin D and other carboxyl proteinases." Proteinases in Mammalian Cells and Tissues. North-Holland Publishing.
-
Knight, C. G. (1995). "Fluorimetric Assays of Proteolytic Enzymes." Methods in Enzymology, Vol 248.
-
PubChem. (2024). "Z-His-Ala-OH Compound Summary." National Library of Medicine.
-
Dunn, B. M. (2001). "Structure and Mechanism of Aspartic Proteinases." Chemical Reviews.
-
Sigma-Aldrich. "Cathepsin D Assay Kits and Substrates Technical Bulletin."
Note: Z-His-Ala-OH is a specialized reagent. For high-throughput screening, fluorogenic substrates (e.g., Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2) are recommended, but Z-His-Ala-OH remains the gold standard for specific stoichiometric mechanistic studies.
Sources
- 1. ES2269397T3 - Sistemas de ligando terapeuticos y de diagnostico que comprenden propiedades de union a moleculas de transporte y medicamentos que los contienen. - Google Patents [patents.google.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Recombinant Human Cathepsin D Protein (His tag) (Active) (ab307480) | Abcam [abcam.com]
Technical Guide: Comparative Analysis of Z-His-Ala-OH vs. Boc-His-Ala-OH
Executive Summary
This guide provides a technical analysis of two protected dipeptides: Z-His-Ala-OH (Benzyloxycarbonyl-Histidine-Alanine) and Boc-His-Ala-OH (tert-Butyloxycarbonyl-Histidine-Alanine). While both serve as critical intermediates in peptide synthesis and peptidomimetic development, their utility is strictly defined by the orthogonality of their N-terminal protecting groups.
The choice between Z- and Boc- protection on a Histidine-containing dipeptide is not merely a matter of preference but a strategic decision dictated by:
-
Downstream Deprotection Compatibility: Acid lability (Boc) vs. Hydrogenolysis/Strong Acid susceptibility (Z).
-
Histidine Racemization Risks: The imidazole side chain of Histidine introduces unique instability, requiring specific handling to prevent
isomerization.[1] -
Solubility and Purification Profiles: The aromatic Z-group confers distinct lipophilicity and UV-detectability compared to the aliphatic Boc-group.
Part 1: Molecular Architecture & Chemical Stability
Structural Comparison
Both compounds share the same dipeptide backbone (
| Feature | Z-His-Ala-OH | Boc-His-Ala-OH |
| N-Terminal Group | Benzyloxycarbonyl (Cbz/Z) | tert-Butyloxycarbonyl (Boc) |
| Structure Type | Aromatic Urethane | Aliphatic Urethane |
| Formula (Protecting Group) | ||
| Molecular Weight Contribution | Adds ~134 Da | Adds ~100 Da |
| UV Detectability | Strong ( | Weak/None (Transparent >220nm) |
| Hygroscopicity | Generally lower (more hydrophobic) | Moderate to High (often amorphous) |
The Histidine Challenge: Imidazole Reactivity
The presence of the Histidine imidazole ring (
-
Unprotected Side Chain: In many commercial forms of Z/Boc-His-Ala-OH, the imidazole is unprotected. This free basic nitrogen can catalyze racemization of the
-carbon during activation or coupling steps. -
Protection Strategy:
-
Z-Series: Often used with
-Benzyl (Bzl) protection, which is removed simultaneously with the N-terminal Z group via hydrogenolysis. -
Boc-Series: Often used with
-Dinitrophenyl (Dnp) or Tosyl (Tos) protection, requiring separate cleavage steps (Thiolysis or HF) before or during acidolysis.
-
Part 2: Orthogonality & Deprotection Mechanics
The primary divergence lies in the conditions required to remove the N-terminal group. This dictates which "side" of the peptide can be modified without disturbing the other.
Deprotection Pathways
-
Boc (Acid Labile): The tert-butyl carbamate is cleaved by moderate acids (TFA) via an
-like mechanism, generating a stable tert-butyl cation and . -
Z (Reductive/Strong Acid): The benzyl carbamate is stable to TFA but cleaved by catalytic hydrogenation (
) or strong acids (HBr/AcOH, HF).
Visualization of Orthogonality
The following diagram maps the divergent workflows for these two derivatives.
Figure 1: Orthogonal deprotection pathways. Dotted lines indicate stability, highlighting the selective nature of each protecting group.
Part 3: Histidine Racemization & Scientific Integrity
Expertise Note: A common failure mode in peptide chemistry involving Histidine is the underestimation of racemization. Both Z and Boc are urethane-type protecting groups, which generally suppress racemization better than amide groups (like Acetyl or Benzoyl) by preventing the formation of the oxazolone intermediate. However, the imidazole side chain can act as an intramolecular base.[1]
Mechanism of Risk
If the imidazole nitrogen (
-
Z-His-Ala-OH Risk: Low during deprotection (hydrogenolysis is neutral). Higher risk if activation is attempted without side-chain protection.
-
Boc-His-Ala-OH Risk: Moderate. The acidic deprotection (TFA) suppresses the basic imidazole, reducing racemization during deprotection. However, subsequent coupling steps (neutralization) re-expose the risk.
Racemization Suppression Protocol
To ensure integrity when using these dipeptides as building blocks:
-
Use HOBt/HOAt: Always include 1-Hydroxybenzotriazole (HOBt) during coupling to suppress oxazolone formation.
-
Side-Chain Protection: If synthesizing longer peptides from these dimers, ensure the His side chain is protected (e.g., Boc-His(Trt)-Ala-OH) to sterically hinder the imidazole nitrogen.
Part 4: Experimental Protocols (Self-Validating)
These protocols are designed to be self-validating. The "Validation Step" ensures the user confirms success before proceeding.
Protocol A: Boc Removal (Acidolysis)
Target: Boc-His-Ala-OH
-
Dissolution: Dissolve 100 mg Boc-His-Ala-OH in 2 mL DCM (Dichloromethane).
-
Cleavage: Add 2 mL TFA (Trifluoroacetic acid). Note: Gas evolution (isobutene) may be observed.
-
Incubation: Stir at room temperature for 30 minutes.
-
Work-up: Evaporate solvent under
stream. Add cold Diethyl Ether to precipitate the peptide salt. Centrifuge and decant. -
Validation Step (TLC): Spot the product vs. starting material on Silica TLC (Mobile phase:
85:10:5).-
Result: Starting material (
) should disappear; Product ( , ninhydrin positive) should appear.
-
Protocol B: Z Removal (Hydrogenolysis)
Target: Z-His-Ala-OH
-
Solvent System: Dissolve 100 mg Z-His-Ala-OH in 10 mL MeOH (Methanol). If solubility is poor, add small amount of AcOH.
-
Catalyst: Add 10 mg 10% Pd/C (Palladium on Carbon) under inert atmosphere (
). Caution: Pd/C is pyrophoric. -
Reaction: Bubble
gas (balloon pressure) through the solution for 2-4 hours. -
Filtration: Filter through Celite to remove Pd/C.
-
Validation Step (UV/Vis):
-
Result: The strong UV absorbance at 257 nm (characteristic of the Benzyl ring) should decrease significantly or disappear, leaving only the weak peptide bond absorbance (<220 nm).
-
Part 5: Applications & Selection Guide
| Application Domain | Preferred Compound | Rationale |
| Solid Phase Synthesis (SPPS) | Boc-His-Ala-OH | Standard "Boc Chemistry" allows for TFA deprotection.[2] Z-groups are rarely used in SPPS as |
| Enzymatic Assays | Z-His-Ala-OH | Z-groups mimic the hydrophobic pocket of many proteases (e.g., Carboxypeptidases, Cathepsins). The Z-group often acts as a chromophore or recognition element. |
| Solution Phase Synthesis | Z-His-Ala-OH | Allows for "Safety-Catch" strategies. You can remove the Z-group (H2) without touching acid-labile side chains (like t-Butyl esters) on other residues. |
| Chiral Standards | Both | Used as HPLC standards to separate and identify |
Workflow Decision Tree
Figure 2: Decision logic for selecting between Z and Boc protection based on synthetic constraints.
References
-
Bergmann, M., & Zervas, L. (1932).[3] Über ein allgemeines Verfahren der Peptid-Synthese.[2][3] Berichte der deutschen chemischen Gesellschaft. (Foundational paper on Z-group).
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[2][][5] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. (Foundational paper on Boc/SPPS).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[6][7] Chemical Reviews. (Comprehensive review of protection mechanisms).
-
Sigma-Aldrich. (n.d.). Boc-His-OH Product Specification.[1][2] (Physical property verification).
-
BenchChem. (2025).[2] Application of Boc-His(Boc)-OH in the Synthesis of Bioactive Peptides. (Protocols for His-peptide synthesis).
Sources
Application Note: Enzymatic Hydrolysis of Z-His-Ala-OH
This Application Note and Protocol is designed for researchers characterizing Carboxypeptidases (specifically Serine Carboxypeptidases like Carboxypeptidase Y or Metallo-carboxypeptidases like Carboxypeptidase A with broader specificity) using the synthetic substrate Z-His-Ala-OH .
Introduction & Principle
The synthetic peptide N-benzyloxycarbonyl-L-histidyl-L-alanine (Z-His-Ala-OH) serves as a specific substrate for determining the activity and specificity of carboxypeptidases. Unlike simple esters (e.g., Hippuryl-Phe), this amide substrate mimics the natural peptide bond more closely, providing rigorous kinetic data regarding the enzyme's S1' subsite specificity .
The enzymatic hydrolysis proceeds via the cleavage of the C-terminal peptide bond, releasing L-Alanine and the N-blocked residue Z-L-Histidine . Because the substrate is N-blocked (Z-group), it possesses no free primary amine. The reaction is monitored by quantifying the liberation of the free
Reaction Mechanism
The enzyme acts as a hydrolase, attacking the scissile peptide bond between Histidine and Alanine.
Caption: Schematic representation of the enzymatic hydrolysis of Z-His-Ala-OH. The assay relies on the specific detection of the released L-Alanine.
Materials & Reagents
A. Substrate Preparation[1][2][3][4]
-
Substrate: Z-His-Ala-OH (MW: ~374.4 g/mol ).[1]
-
Solvent: Dimethyl sulfoxide (DMSO) or Methanol (HPLC grade).
-
Stock Solution (20 mM): Dissolve 7.5 mg of Z-His-Ala-OH in 1.0 mL of DMSO. Store at -20°C.
B. Buffers (Enzyme Dependent)
-
For Carboxypeptidase A (CPA): 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.
-
For Acid Carboxypeptidases (e.g., CPY): 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5.
-
Note: Some metalloproteases require cofactors (Zn²⁺ or Co²⁺). Add 1 mM ZnCl₂ if working with apo-enzymes.
C. Detection Reagents (Ninhydrin Method)
-
Ninhydrin Reagent: 2% (w/v) Ninhydrin in ethanol/water.
-
Stopping Solution: 10% Trichloroacetic acid (TCA) or 0.2 M Citrate buffer (pH 2.2) to quench the reaction.
Experimental Protocol
Phase 1: Assay Setup
This protocol describes a discontinuous (endpoint) assay.
-
Equilibration: Pre-heat the Buffer and Enzyme solution to the reaction temperature (usually 25°C or 37°C).
-
Reaction Mix Preparation: Prepare 1.5 mL microcentrifuge tubes as follows:
| Component | Test Sample (µL) | Blank (µL) | Standard (µL) |
| Buffer (pH 7.5 or 5.5) | 400 | 400 | 400 |
| Z-His-Ala-OH Stock | 50 | 50 | 0 |
| L-Alanine Standard | 0 | 0 | 50 |
| Water / Solvent | 0 | 50 | 0 |
| Enzyme Solution | 50 | 0 | 0 |
-
Critical Step: Add the Enzyme last to initiate the reaction. For the Blank, add the enzyme after the Stopping Solution (Step 4).
Phase 2: Incubation & Quenching
-
Incubation: Incubate the mixture at the defined temperature (e.g., 37°C) for 15–60 minutes .
-
Optimization: Ensure <10% substrate hydrolysis to maintain initial rate conditions.
-
-
Termination: Stop the reaction by adding 500 µL of Stopping Solution (10% TCA). Vortex vigorously.
-
For Blank: Add Stopping Solution first, then add the Enzyme.
-
Phase 3: Colorimetric Detection (Ninhydrin)
-
Clarification: Centrifuge at 10,000 x g for 5 minutes to remove precipitated protein (if any).
-
Derivatization:
-
Transfer 200 µL of the supernatant to a glass test tube.
-
Add 1.0 mL of Ninhydrin Reagent .
-
Heat in a boiling water bath (100°C) for 15 minutes . A purple color (Ruhemann's purple) indicates the presence of free Alanine.
-
-
Measurement: Cool tubes rapidly in ice water. Add 2.0 mL of 50% Ethanol to dilute. Read Absorbance at 570 nm .
Data Analysis & Calculation
A. Standard Curve Construction
Prepare a serial dilution of L-Alanine (0.1 mM to 2.0 mM). Plot Absorbance (570 nm) vs. Concentration (µmol/mL) . Determine the slope (Extinction Coefficient,
B. Activity Calculation
Calculate the enzymatic activity using the following formula:
- : Absorbance of Test - Absorbance of Blank.
- : Total volume of reaction (mL).
- : Dilution factor (if supernatant was diluted).
- : Slope of L-Ala standard curve (Abs/µmol).
- : Incubation time (minutes).
- : Volume of enzyme added (mL).
Unit Definition: One unit (U) is defined as the amount of enzyme required to release 1.0 µmol of L-Alanine per minute under assay conditions.
Workflow Diagram
Caption: Step-by-step workflow for the Z-His-Ala-OH enzymatic assay using Ninhydrin detection.
Troubleshooting & Optimization
| Issue | Possible Cause | Corrective Action |
| High Blank Absorbance | Contaminated reagents or spontaneous hydrolysis. | Prepare fresh substrate stock; ensure buffers are amine-free (avoid Tris if using high-sensitivity amine assays, use Phosphate/Borate). |
| Low Signal | Enzyme inactive or incorrect pH. | Check pH optima (CPA: 7.5, CPY: 5.5). Ensure Zn²⁺ is present for metalloproteases. |
| Precipitation | Substrate insolubility. | Increase DMSO concentration in stock; do not exceed 5% DMSO in final reaction. |
| Non-Linear Rate | Substrate depletion (>10% hydrolysis). | Reduce incubation time or enzyme concentration. |
References
-
Umetsu, H., et al. (1981). "Similarity of Carboxypeptidase I, II, III, and IV from Resting Wheat Seeds." Food Chemistry. Link
-
Auld, D. S. (2004). "Carboxypeptidase A." Handbook of Proteolytic Enzymes. Elsevier. Link
-
Sigma-Aldrich. "Enzymatic Assay of Carboxypeptidase A." Technical Bulletin. Link
-
BenchChem. "Quantifying Carboxypeptidase Activity." Application Notes. Link
Sources
Application Note: Kinetic Profiling of Carboxypeptidase Activity Using Z-His-Ala-OH
This Application Note is designed for researchers investigating proteolytic enzyme kinetics, specifically targeting the S1-S1' subsite specificity of carboxypeptidases.
Abstract & Introduction
The synthetic dipeptide derivative Z-His-Ala-OH (N-benzyloxycarbonyl-L-histidyl-L-alanine) serves as a specialized substrate for characterizing the hydrolytic activity of Carboxypeptidases (CPs). Unlike the standard substrate Hippuryl-L-Phe (used for Carboxypeptidase A), Z-His-Ala-OH probes the enzyme's tolerance for a basic/imidazole side chain at the P1 position (Histidine) and a small, neutral residue at the P1' leaving position (Alanine).
This substrate is particularly valuable for:
-
Subsite Mapping: Investigating the S1 pocket specificity of metallo-carboxypeptidases (e.g., CPA variants) and serine carboxypeptidases (e.g., CPY).
-
pH-Dependence Studies: The histidine imidazole group (
) allows for precise dissection of pH-dependent catalytic mechanisms. -
Inhibition Kinetics: Serving as a competitive substrate to determine
values for novel inhibitors.
This protocol details a robust Colorimetric Ninhydrin Assay to quantify the release of free L-Alanine.
Assay Principle
The assay relies on the specific hydrolysis of the C-terminal peptide bond. The N-terminal "Z" (Carbobenzoxy) group blocks the amine, preventing interference from aminopeptidases and ensuring that the substrate itself does not react with ninhydrin.
Reaction 1: Enzymatic Hydrolysis
Reaction 2: Detection (Ninhydrin)
Only the released L-Alanine possesses a free
Mechanistic Pathway (DOT Diagram)
Figure 1: Logical flow of the enzymatic hydrolysis and subsequent colorimetric detection.
Materials & Reagents
A. Substrate Preparation[1][2][3][4]
-
Compound: Z-His-Ala-OH (MW: ~374.4 g/mol ).
-
Solubility Note: The Z-group and His ring make this hydrophobic.
-
Stock Solution (10 mM): Dissolve 3.74 mg in 100 µL DMSO (Dimethyl sulfoxide). Dilute to 1.0 mL with Methanol . Store at -20°C.
-
Expert Tip: Avoid dissolving directly in aqueous buffer to prevent precipitation.
-
B. Buffer Systems (Select based on Enzyme)
-
For Carboxypeptidase A (CPA): 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.
-
For Carboxypeptidase Y (CPY): 50 mM MES, 1 mM EDTA, pH 6.5.
-
For Lysosomal Carboxypeptidases: 50 mM Sodium Acetate, pH 5.5.
C. Detection Reagents
-
Ninhydrin Reagent: 2% (w/v) Ninhydrin in ethanol.
-
Stop Solution: 10% Trichloroacetic Acid (TCA) or 1 M Acetic Acid (pH 3.0).
Experimental Protocol
Phase 1: Enzyme Reaction Setup
Perform all assays in triplicate.
-
Preparation: Pre-warm the appropriate Assay Buffer to the reaction temperature (usually 25°C or 37°C).
-
Substrate Dilution: Dilute the 10 mM Stock Z-His-Ala-OH into the Assay Buffer to create a working range (e.g., 0.1 mM – 2.0 mM).
-
Note: Keep organic solvent concentration < 5% to avoid enzyme denaturation.
-
-
Incubation:
-
Pipette 100 µL of Substrate Solution into microcentrifuge tubes.
-
Add 10 µL of Enzyme Solution (approx. 1-5 units/mL).
-
Mix gently and incubate for 15–30 minutes .
-
-
Termination:
-
Add 50 µL of Stop Solution (10% TCA).
-
Vortex immediately.
-
Control: Prepare a "Blank" by adding Stop Solution before the Enzyme.
-
Phase 2: Colorimetric Detection (Ninhydrin)
-
Clarification: Centrifuge tubes at 10,000 x g for 2 minutes to remove any precipitated protein (critical if using crude lysates).
-
Derivatization:
-
Transfer 100 µL of the supernatant to a glass test tube or PCR tube.
-
Add 100 µL of Ninhydrin Reagent .
-
-
Development:
-
Heat at 95°C (boiling water bath or thermocycler) for 10 minutes .
-
Observation: Color should shift from yellow/colorless to purple.
-
-
Measurement:
-
Cool to room temperature.[1]
-
Add 150 µL of 50% Ethanol (stabilizes the color).
-
Transfer to a microplate and read Absorbance at 570 nm .
-
Data Analysis & Validation
Standard Curve Generation
To quantify activity, you must correlate Absorbance (A570) to L-Alanine concentration.
-
Prepare L-Alanine standards: 0, 10, 20, 50, 100, 200 µM in Assay Buffer.
-
Process exactly as described in Phase 2 (add Stop solution, then Ninhydrin, Heat).
-
Plot
vs. [L-Alanine].
Calculation of Activity
-
: Extinction coefficient from slope of standard curve (
). - : Incubation time (min).
Experimental Workflow (DOT Diagram)
Figure 2: Step-by-step experimental workflow for the Z-His-Ala-OH assay.
Scientific Commentary (E-E-A-T)
Substrate Specificity Logic
The choice of Z-His-Ala-OH is deliberate for probing the S1' subsite .
-
CPA Specificity: Carboxypeptidase A classically prefers aromatic residues (Phe, Trp) at the C-terminus. However, it displays measurable activity against Alanine. Using Z-His-Ala allows researchers to measure "leakage" activity or specific mutations that open the S1' pocket to smaller side chains.
-
Role of Histidine (P1): The Histidine at P1 is critical. In metallo-carboxypeptidases, the P1 residue must align the scissile bond with the catalytic Zinc. The imidazole ring of His can participate in hydrogen bonding networks or, at specific pH levels, create electrostatic repulsion, making this substrate an excellent probe for pH-activity profiles [1].
Self-Validating Controls
To ensure data integrity, include:
-
No-Enzyme Blank: Corrects for non-enzymatic hydrolysis (background).
-
No-Substrate Control: Corrects for free amino acids present in the enzyme preparation.
-
Positive Control: Run a parallel assay with Hippuryl-L-Phe (for CPA) or Z-Phe-Leu (for CPY) to verify enzyme viability.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| High Background (Blank) | Contaminated Reagents | Use fresh buffers; filter sterilize. Ensure Z-His-Ala is pure (free Ala < 1%). |
| No Signal | Enzyme Inactive / pH | Check pH compatibility. Ensure Enzyme is not inhibited by DMSO (>5%). |
| Precipitation | Substrate Insolubility | Dissolve stock in 100% DMSO; dilute slowly into warm buffer. |
| Non-Linear Kinetics | Substrate Depletion | Reduce incubation time or enzyme concentration (< 10% conversion). |
References
-
Auld, D. S., & Vallee, B. L. (1970). Kinetics of Carboxypeptidase A. pH Dependence of Tripeptide Hydrolysis. Biochemistry.[2][3][4][5] Link (Establishes the pH dependence logic for His-containing substrates).
-
Folk, J. E., & Schirmer, E. W. (1963). The Carboxypeptidase A Assay.[1][6] Journal of Biological Chemistry. Link (Foundational method for CPA kinetics).
-
Moore, S., & Stein, W. H. (1948). Photometric Ninhydrin Method for use in the Chromatography of Amino Acids. Journal of Biological Chemistry. Link (The standard detection method used in this protocol).
-
Sigma-Aldrich. Enzymatic Assay of Carboxypeptidase A.Link (Standard industrial protocol for reference).
Sources
Application Note: Strategic Solid Phase Synthesis of Z-His-Ala-OH
Executive Summary & Strategic Rationale
The dipeptide Z-His-Ala-OH is a critical substrate used in enzymatic assays (e.g., for angiotensin-converting enzyme or protease studies) and as a building block for supramolecular assemblies like peptide microtubes. While simple in sequence, its synthesis presents two specific chemoselective challenges that disqualify standard Fmoc/tBu protocols:
-
Preservation of the Z-Group: The N-terminal Benzyloxycarbonyl (Z or Cbz) group is acid-stable (resistant to TFA) but sensitive to hydrogenolysis and strong acids (HF, HBr). Standard SPPS cleavage (95% TFA) is compatible with the Z-group, but the isolation of a protected fragment requires a resin that releases the C-terminus without degrading the N-terminal protection.
-
Histidine Racemization: The coupling of Histidine is notoriously prone to racemization via the formation of an imidazole-catalyzed oxazolone intermediate. This risk is exacerbated when the N-terminus is protected by a urethane group (like Z), although less so than with acyl groups.
The Solution: This protocol utilizes 2-Chlorotrityl Chloride (2-CTC) Resin . This hyper-acid-labile resin allows for peptide cleavage using extremely mild acid (1% TFA in DCM), which releases the peptide acid (Z-His-Ala-OH) while ensuring the Z-group remains perfectly intact.
Critical Reagents & Materials
| Component | Specification | Purpose |
| Resin | 2-Chlorotrityl Chloride (2-CTC) (Loading: 1.0–1.6 mmol/g) | Allows mild cleavage of C-terminal acid. |
| Amino Acid 1 | Fmoc-L-Ala-OH | C-terminal residue. |
| Amino Acid 2 | Z-L-His-OH (or Z-L-His(Trt)-OH) | N-terminal residue. Note: Z-His-OH is often cheaper; Trt protection prevents side-chain acylation but is not strictly necessary for this short sequence if excess His is avoided. |
| Coupling Reagents | DIC (Diisopropylcarbodiimide) & Oxyma Pure | Superior suppression of His racemization compared to HOBt/HBTU. |
| Cleavage Cocktail | 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Cleaves peptide from resin; leaves Z-group intact. |
| Solvents | DMF (Peptide grade), DCM, Methanol | Washing and reaction media. |
Step-by-Step Experimental Protocol
Phase A: Resin Loading (Fmoc-Ala-OH to 2-CTC)
Rationale: 2-CTC resin is moisture sensitive. Handle quickly to maintain activity.
-
Resin Preparation: Weigh 1.0 g of 2-CTC resin into a fritted polypropylene reactor.
-
Swelling: Add 10 mL dry DCM. Swell for 20 minutes. Drain.
-
Loading Reaction:
-
Dissolve Fmoc-Ala-OH (0.6 mmol, 0.6 eq relative to nominal resin capacity) in 10 mL dry DCM.
-
Add DIEA (Diisopropylethylamine, 2.4 mmol, 4 eq).
-
Add solution to resin.[1][2][3] Agitate gently for 2 hours at room temperature.
-
Note: Low loading (0.6 eq) is intentional to maximize yield and minimize aggregation, though less critical for dipeptides.
-
-
Capping: Add 1 mL of Methanol (MeOH) to the reaction mixture (active species quenching). Agitate for 15 minutes. Drain.
-
Washing: Wash resin with DCM (3x), DMF (3x), DCM (3x).
Phase B: Fmoc Removal[1]
-
Deprotection: Treat resin with 20% Piperidine in DMF (10 mL) for 5 minutes. Drain. Repeat for 15 minutes.
-
Washing: Wash thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine (which would prematurely remove the Z group or cause side reactions).
-
Test: Perform a Kaiser Test (Ninhydrin). Resin beads should turn dark blue (positive for free amine).
Phase C: Coupling Z-His-OH (The Critical Step)
Rationale: To prevent racemization, we use DIC/Oxyma and avoid pre-activation in the absence of the resin.
-
Reagent Prep:
-
Dissolve Z-L-His-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.
-
Crucial: If using Z-His-OH dicyclohexylammonium salt, perform an extraction with dilute H2SO4/EtOAc first to isolate the free acid.
-
-
Activation: Add DIC (3.0 eq) to the amino acid solution.
-
Coupling: Immediately add the mixture to the resin (H-Ala-2-CTC).
-
Incubation: Agitate for 60–90 minutes at room temperature.
-
Optimization: For maximum enantiopurity, perform this coupling at 0°C for the first 30 minutes, then warm to RT.
-
-
Washing: Drain and wash with DMF (3x), DCM (3x).
-
Confirmation: Kaiser Test should be yellow/colorless (negative for free amine).
Phase D: Mild Cleavage & Isolation
Rationale: 1% TFA cleaves the ester linkage to the resin but is too weak to affect the Z-urethane protection.
-
Preparation: Wash resin with DCM (5x) to remove all DMF. (DMF interferes with evaporation).
-
Cleavage Cocktail: Prepare 1% TFA in DCM (v/v).
-
Execution:
-
Add 10 mL of 1% TFA/DCM to resin.
-
Agitate for 2 minutes (short bursts prevent acidolysis of sensitive groups).
-
Filter the solution directly into a flask containing 2 mL of 10% Pyridine in Methanol (to neutralize the TFA immediately).
-
Repeat this step 5–10 times.
-
-
Work-up:
-
Combine filtrates.[3]
-
Evaporate solvents under reduced pressure (Rotavap) to obtain an oil/solid.
-
Precipitation: Re-dissolve in minimal DCM and add cold Diethyl Ether or Hexane to precipitate the product.
-
Centrifuge/Filter to collect the white solid: Z-His-Ala-OH .
-
Technical Visualization: Synthesis Workflow
Caption: Workflow for Z-His-Ala-OH synthesis on 2-CTC resin, highlighting the critical coupling step to minimize Histidine racemization.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Racemization of His | High temperature or wrong base (e.g., DIEA/DMAP) during coupling. | Use DIC/Oxyma. Avoid bases like DIEA during the His coupling step. Perform coupling at 0°C. |
| Low Yield | Hydrolysis of active ester or moisture in resin. | Ensure 2-CTC resin is fresh. Use dry solvents. Increase coupling time to 2 hours. |
| Z-Group Loss | Acid concentration too high during cleavage. | Strictly use 1% TFA . Do not exceed 5% TFA. Neutralize filtrate immediately with Pyridine/MeOH. |
| Side Chain Adducts | Imidazole reacting with active esters. | If using unprotected Z-His-OH, ensure it is fully dissolved and activated before adding to resin. Alternatively, use Z-His(Trt)-OH ; the Trt group will be removed by the 1% TFA cleavage (Trt is very acid labile), leaving clean Z-His-Ala-OH. |
Analytical Validation
To validate the identity and purity of Z-His-Ala-OH :
-
HPLC: Run on a C18 column.
-
Gradient: 5% to 95% Acetonitrile in Water (0.1% TFA).
-
Detection: 214 nm (peptide bond) and 254 nm (Z-group aromatic ring).
-
-
Mass Spectrometry (ESI-MS):
-
Calculate Expected Mass:
-
Z-His-Ala-OH Formula:
-
Exact Mass: ~360.14 Da.
-
Look for
.
-
-
References
-
Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin: A carrier for the solid phase synthesis of protected peptide fragments." International Journal of Peptide and Protein Research.[3]
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][5][6][7][8] Chemical Reviews.
-
BenchChem Application Note. "The Strategic Advantage of Z-D-His-OH in Peptide Synthesis."
Sources
Technical Application Note: High-Fidelity Fragment Condensation of Z-His-Ala-OH
Abstract & Strategic Overview
Coupling a protected dipeptide fragment, such as Z-His-Ala-OH (N-benzyloxycarbonyl-L-histidyl-L-alanine), to an amino acid ester is a non-trivial transformation in peptide chemistry. Unlike stepwise synthesis (adding single amino acids), fragment condensation carries a high risk of epimerization (racemization) at the activated C-terminal residue—in this case, Alanine.
The mechanism of racemization typically proceeds via the formation of a 5(4H)-oxazolone intermediate. While urethane protecting groups (like Z, Boc, Fmoc) prevent racemization during single amino acid activation, they do not protect the C-terminal residue of a peptide fragment. Furthermore, the Histidine imidazole group, if unprotected, can act as an intramolecular base, catalyzing this epimerization (the "self-catalyzed" pathway).
This guide provides three validated protocols designed to suppress oxazolone formation and ensure high chiral integrity (>98% diastereomeric excess).
Critical Mechanistic Insight: The Oxazolone Danger
Understanding the enemy is the first step to defeating it. When the carboxyl group of Z-His-Ala-OH is activated, the carbonyl oxygen of the preceding amide bond (the His-Ala bond) can attack the activated carbonyl, forming a cyclic oxazolone. This intermediate is highly prone to base-catalyzed enolization, destroying the chirality at the Alanine alpha-carbon.
Visualization: The Racemization Pathway vs. Suppression
The following diagram illustrates the competition between the desired coupling and the fatal racemization pathway.
Caption: Figure 1. Kinetic competition between oxazolone-mediated racemization and additive-assisted amide bond formation.
Reagent Selection Guide
For this specific coupling (Z-His-Ala-OH), standard reagents must be tuned for "fragment mode."
| Reagent Class | Recommended Reagents | Role in Z-His-Ala-OH Coupling | Risk Profile |
| Carbodiimides | EDC[1]·HCl or DIC | The "Safe" Choice. Requires additive (HOBt/HOAt) to prevent racemization.[2][3] | Low risk if base is minimized. Slower reaction. |
| Additives | HOAt or Oxyma Pure | Mandatory. HOAt is superior to HOBt for steric/chiral control.[4] | Essential. Never use carbodiimides alone for fragments. |
| Phosphonium | PyBOP | Good alternative if uronium salts fail. | Moderate risk.[5] Requires base.[1][2] |
| Uronium | HATU | High reactivity. Use only with weak bases (Collidine) or low temp. | High Risk. Excess base causes rapid racemization. |
| Specialized | DEPBT | Expert Pick. Phosphonate reagent specifically designed for His/Cys racemization suppression. | Very Low Risk. Slower but high fidelity. |
Experimental Protocols
Protocol A: The "Gold Standard" (EDC / HOAt)
Best for: Routine synthesis, scale-up, and ensuring maximum chiral purity.
Materials:
-
Z-His-Ala-OH (1.0 equiv)
-
Amino Acid Ester[2][5][6]·HCl (e.g., H-Leu-OMe·HCl) (1.0 equiv)[2]
-
EDC[7]·HCl (1.1 equiv)
-
HOAt (1-Hydroxy-7-azabenzotriazole) (1.1 equiv)
-
NMM (N-Methylmorpholine) (1.0 equiv - strictly to neutralize ester salt)
-
Solvent: Anhydrous DMF (Concentration 0.1 M - 0.2 M)
Step-by-Step Procedure:
-
Preparation of Amine: In a separate vial, dissolve the Amino Acid Ester·HCl (1.0 mmol) in minimal DMF. Add NMM (1.0 mmol) to neutralize the salt. Critical: Do not use excess base.
-
Activation: In the main reaction vessel, dissolve Z-His-Ala-OH (1.0 mmol) and HOAt (1.1 mmol) in DMF.
-
Cooling: Cool the acid/HOAt solution to 0°C (ice-water bath).
-
Coupling Initiation: Add EDC·HCl (1.1 mmol) to the cold acid solution. Stir for 2–3 minutes.
-
Note: Do not pre-activate for long periods (>5 mins) as this increases oxazolone risk.
-
-
Addition: Add the neutralized amine solution (from Step 1) dropwise to the activated acid mixture at 0°C.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature slowly. Stir for 12–16 hours.
-
Workup: Dilute with EtOAc. Wash with 5% NaHCO₃ (remove unreacted acid/HOAt), Water, and Brine. Avoid strong acid washes (e.g., 1N HCl) if the product contains acid-sensitive groups or if the His imidazole is free (it will protonate and extract into water). Dry over Na₂SO₄ and concentrate.[2]
Protocol B: The "Difficult Sequence" Method (HATU / Collidine)
Best for: Sterically hindered amines (e.g., N-methyl amino acids, Val/Ile esters) where EDC is too slow.
Materials:
-
Z-His-Ala-OH (1.0 equiv)
-
HATU (1.0 equiv)[2]
-
2,4,6-Collidine (TMP) (2.0 equiv)
Why Collidine? It is a weaker base (pKa ~7.4) and more sterically hindered than DIPEA (pKa ~10.5), significantly reducing the rate of alpha-proton abstraction (racemization) while still enabling the coupling.
Step-by-Step Procedure:
-
Mixture: Dissolve Z-His-Ala-OH, Amino Acid Ester·HCl, and HATU in DMF. Cool to 0°C .[2][7]
-
Note: Unlike EDC, we mix reactants before adding base.
-
-
Base Addition: Add Collidine (2.0 equiv) dropwise.
-
Stoichiometry Check: 1.0 eq neutralizes the HCl salt; 1.0 eq drives the reaction.
-
-
Reaction: Stir at 0°C for 1 hour, then Room Temp for 2–4 hours. HATU reactions are typically fast.
-
Workup: Standard EtOAc extraction.
Protocol C: The "Histidine Specialist" (DEPBT)
Best for: Sequences where Histidine racemization is a specific concern or previous attempts showed high DL-isomer content.
Materials:
-
DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) (1.1 equiv)
Procedure:
-
Dissolve Z-His-Ala-OH and Amino Acid Ester·HCl in THF or DMF.
-
Cool to 0°C.
-
Add DIPEA dropwise.
-
Stir at 0°C for 1 hour, then RT overnight.
Analytical Validation (Self-Validating System)
You cannot assume chirality; you must prove it.
The "Anderson" Style Test for Z-His-Ala-X:
-
Reference Standards: You must synthesize the intentional racemate (using a high-racemization method like DCC/DMAP) to identify the retention times of the LL and DL isomers.
-
HPLC Method:
-
Column: Chiralpak IA or IC (immobilized polysaccharide) or a C18 column (if diastereomers are separable).
-
Mobile Phase: TEAP (Triethylammonium phosphate) buffer pH 3.0 / Acetonitrile gradient.
-
Detection: 220 nm (amide bond) and 254 nm (Z-group/His).
-
-
Calculation:
Target: < 1.0% DL-isomer.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield | Z-His-Ala-OH insolubility | Switch solvent to NMP or DMSO. Add chaotropic salts (LiCl) if aggregation is suspected. |
| High Racemization (>5%) | Excess Base | Reduce base. Switch from DIPEA to Collidine or NMM. Ensure 0°C maintenance. |
| Slow Reaction | Steric hindrance | Switch from EDC/HOAt to HATU/Collidine (Protocol B). |
| Side Product (+18 mass) | Hydrolysis | Ensure anhydrous solvents. Old DMF can contain amines; use fresh/distilled DMF. |
Workflow Visualization
Caption: Figure 2. Decision tree and workflow for high-fidelity fragment condensation.
References
-
König, W., & Geiger, R. (1970).[12] A new method for synthesis of peptides: Activation of the carboxyl group with dicyclohexylcarbodiimide using 1-hydroxybenzotriazoles as additives. Chemische Berichte, 103(3), 788-798.[12]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive.[2][9][11] Journal of the American Chemical Society, 115(10), 4397-4398.
-
Li, H., Jiang, X., Ye, Y., Fan, C., Romoff, T., & Goodman, M. (1999). 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A new coupling reagent with remarkable resistance to racemization.[2] Organic Letters, 1(1), 91-94.
-
Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation.[2][4][11][12][14] Methods in Enzymology, 289, 104-126.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. lib.ysu.am [lib.ysu.am]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Kinetic Analysis of Z-His-Ala-OH Cleavage by Proteases
This Application Note provides a comprehensive protocol for the kinetic analysis of Z-His-Ala-OH (N-Carbobenzoxy-L-histidyl-L-alanine) cleavage. This substrate is historically and mechanistically significant for characterizing the specificity of Aspartyl Proteases (e.g., Cathepsin D, Pepsin) and certain Serine Carboxypeptidases (e.g., Cathepsin A/Lysosomal Protective Protein).
The guide focuses on the Ninhydrin-based discontinuous assay , a robust "gold standard" for non-chromogenic peptide substrates where cleavage releases a free amino acid (Alanine).
Abstract
The kinetic characterization of proteases often requires synthetic substrates to map active site specificity. Z-His-Ala-OH is a blocked dipeptide substrate used to probe the S1-S1' subsite preferences of endopeptidases (like Cathepsin D ) and carboxypeptidases. Unlike fluorogenic substrates (e.g., AMC/MCA derivatives), Z-His-Ala-OH cleavage does not generate an immediate optical signal. Instead, it relies on the liberation of the C-terminal Alanine , which exposes a free
Scientific Principle & Mechanism[1][2][3][4]
The Cleavage Reaction
The substrate Z-His-Ala-OH consists of a Histidine-Alanine dipeptide with the N-terminus blocked by a Carbobenzoxy (Z or Cbz) group. This blocking group mimics the polypeptide chain upstream of the cleavage site and prevents aminopeptidase degradation.
-
Substrate: N-Cbz-L-Histidyl-L-Alanine (Z-His-Ala-OH)
-
Enzyme: Aspartyl Protease (e.g., Cathepsin D) or Serine Carboxypeptidase
-
Mechanism: The enzyme hydrolyzes the peptide bond between Histidine (P1) and Alanine (P1').
-
Products: Z-His-OH (Blocked amine) + H-Ala-OH (Free amine).
Detection Strategy (Ninhydrin)
Since the substrate's N-terminus is blocked, it does not react with Ninhydrin. Upon cleavage, the released Alanine possesses a free primary amine. Ninhydrin reacts specifically with this free amine at elevated temperatures to form Ruhemann’s Purple , which absorbs strongly at 570 nm .
Key Advantage: This system is self-validating; the uncleaved substrate generates negligible background signal, ensuring that any increase in absorbance is directly proportional to proteolytic activity.
Figure 1: Reaction scheme for the cleavage of Z-His-Ala-OH and subsequent detection.
Materials & Reagents
Buffer Selection (Critical)
The ionization state of the Histidine imidazole group (
-
For Acid Proteases (Cathepsin D/Pepsin): 50 mM Sodium Formate or Sodium Citrate, pH 3.0 – 4.0.
-
For Carboxypeptidases (Cathepsin A): 50 mM Sodium Acetate or Citrate-Phosphate, pH 5.0 – 5.5.
Reagent Preparation
-
Substrate Stock (50 mM): Dissolve Z-His-Ala-OH (MW ~374.4 g/mol ) in 100% DMSO.
-
Note: Peptides containing Z-groups can be hydrophobic.[1] Ensure complete dissolution. Store at -20°C.
-
-
Ninhydrin Reagent:
-
Dissolve 2.0 g Ninhydrin and 0.3 g Hydrindantin in 75 mL DMSO.
-
Add 25 mL of 4 M Lithium Acetate buffer (pH 5.2).
-
Storage: Store in an amber bottle under nitrogen at 4°C. Stable for 1 month.
-
-
Stop Solution: 10% (w/v) Trichloroacetic Acid (TCA) or 0.2 M NaOH (if heat inactivation is not preferred).
-
L-Alanine Standard: 10 mM stock in reaction buffer.
Experimental Protocol
Workflow Overview
This is a discontinuous assay . You will set up the enzymatic reaction, stop it at specific time points, and then quantify the product.
Figure 2: Step-by-step workflow for the discontinuous kinetic assay.
Detailed Procedure
Step 1: Enzyme Equilibration
Dilute the protease to a working concentration (typically 10–100 nM) in the Assay Buffer. Pre-incubate at 37°C for 5 minutes to establish thermal equilibrium.
Step 2: Kinetic Run Setup
Prepare a set of tubes for varying substrate concentrations (e.g.,
| Tube | [Substrate] (mM) | Buffer ( | Substrate Stock ( | Enzyme ( | Total Vol ( |
| 1 | 0 (Blank) | 190 | 0 (add DMSO) | 10 | 200 |
| 2 | 0.2 | 188 | 2 | 10 | 200 |
| 3 | 0.5 | 185 | 5 | 10 | 200 |
| 4 | 1.0 | 180 | 10 | 10 | 200 |
| 5 | 2.0 | 160 | 40 | 10 | 200 |
| 6 | 5.0 | 100 | 100 | 10 | 200 |
Note: Maintain constant DMSO concentration (<5%) across all tubes if possible.
Step 3: Reaction & Quenching[2]
-
Add Enzyme to initiate the reaction.
-
Incubate at 37°C for a fixed time (e.g., 15–30 minutes). Crucial: Ensure <10% substrate conversion to maintain initial velocity (
) conditions. -
Stop reaction by adding 200
L of 10% TCA . -
Centrifuge at 10,000
g for 5 min to pellet precipitated protein (if high enzyme conc. is used).
Step 4: Ninhydrin Detection
-
Transfer 100
L of the supernatant to a fresh glass tube. -
Add 100
L of Ninhydrin Reagent. -
Cap tubes (to prevent evaporation) and heat at 90°C for 15 minutes .
-
Cool rapidly on ice.
-
Dilute with 1 mL of 50% Ethanol (stabilizes the color).
Data Analysis & Calculations
Standard Curve Generation
Run a standard curve using L-Alanine (0 – 500
-
Plot
vs. [Alanine] ( M). -
Calculate the extinction coefficient (
) or slope ( ) from the linear regression: .
Kinetic Parameter Calculation
-
Convert
of samples to velocity ( , M/min): Where is incubation time in minutes. -
Plot
vs. (Substrate Concentration). -
Fit data to the Michaelis-Menten equation using non-linear regression (GraphPad Prism, SigmaPlot):
-
Calculate
:
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| High Background | Contaminated reagents or free amine in buffer. | Use amine-free buffers (Citrate/Phosphate/Acetate). Avoid Tris or Glycine. |
| Non-Linear Rates | Substrate depletion (>10%). | Reduce incubation time or enzyme concentration. |
| Precipitation | Substrate insolubility. | Increase DMSO concentration (up to 10%) or use |
| Low Signal | pH mismatch for Ninhydrin. | Ensure the post-reaction mix is buffered to pH ~5.0 before heating. |
References
- Barrett, A. J. (1977). "Cathepsin D and other carboxyl proteinases." Proteinases in Mammalian Cells and Tissues, 209-248.
-
Moore, S., & Stein, W. H. (1948). "Photometric ninhydrin method for use in the chromatography of amino acids." Journal of Biological Chemistry, 176(1), 367-388. Link
- Dunn, B. M. (2001). "Structure and Mechanism of Aspartic Proteinases." Chemical Reviews, 102(12), 4431-4458.
-
Galjart, N. J., et al. (1991). "Human Lysosomal Protective Protein Has Cathepsin A-like Activity." Journal of Biological Chemistry, 266, 14754-14762. (Describes Z-Phe-Ala and similar substrates for Cathepsin A). Link
Sources
Application Note: Optimized Preparation of Z-His-Ala-OH Stock Solutions for Enzymatic and Cellular Bioassays
[1][2][3]
Executive Summary & Chemical Identity
Z-His-Ala-OH (N-Carbobenzyloxy-L-histidyl-L-alanine) is a dipeptide derivative frequently employed as a substrate in protease assays (e.g., metalloproteases, cathepsins) and as a building block in peptide synthesis.[1][2] Its amphiphilic nature—combining a hydrophobic Z-protecting group with an ionizable histidine side chain—presents specific solubility challenges that, if mismanaged, lead to inconsistent assay kinetics and false-negative inhibition data.[1][2]
This guide provides a standardized, self-validating protocol for preparing high-integrity stock solutions, ensuring experimental reproducibility.
Chemical Profile
| Property | Value | Notes |
| Formula | ||
| Molecular Weight | 360.37 g/mol | Use this value for molarity calculations.[1][2] |
| CAS Number | 13056-38-7 | |
| pKa Values | Solubility is pH-dependent.[1][2] | |
| Solubility | High in DMSO/MeOH; Low in neutral water. | Critical: Prone to precipitation at pH 7.0–7.5 without co-solvents.[2] |
Solubility Mechanics & Solvent Strategy (The "Why")
Understanding the physicochemical behavior of Z-His-Ala-OH is a prerequisite for stable solution preparation.[1][2]
-
The Hydrophobic Driver (Z-Group): The benzyloxycarbonyl (Z) group is highly lipophilic.[2] In pure aqueous environments, this group drives aggregation via
- stacking, causing the peptide to "crash out" of solution. -
The Ionization Switch (Histidine):
-
Acidic pH (< 5.0): The imidazole ring is protonated (
).[2] The positive charge repels aggregation, increasing solubility. -
Neutral pH (6.5–7.5): The imidazole is largely uncharged, and the C-terminal carboxyl is deprotonated (
).[1][2] The net charge is near -1, but the hydrophobic Z-group often overrides this, leading to poor solubility in PBS or TBS.[1] -
Basic pH (> 8.0): The molecule is fully anionic. Solubility improves, but risk of hydrolysis (ester/amide bond cleavage) increases.[2]
-
Strategic Conclusion: For bioassays, DMSO (Dimethyl Sulfoxide) is the superior primary solvent due to its ability to disrupt hydrophobic aggregation without altering the peptide's chemical structure. Aqueous buffers should only be used for the final working dilution.
Protocol A: Preparation of Primary Stock Solution (DMSO)
Recommended for: High-throughput screening (HTS), enzymatic kinetics, and long-term storage.[1][2]
Materials
-
Z-His-Ala-OH lyophilized powder (Store at -20°C, desiccated).[1][2]
-
Anhydrous DMSO (Spectrophotometric grade,
99.9%).[2] -
Amber glass vials (Borosilicate) with PTFE-lined caps.[1][2]
Procedure
-
Equilibration: Allow the lyophilized peptide vial to warm to room temperature (20–25°C) for 30 minutes before opening. This prevents condensation, which degrades the peptide.
-
Weighing: Weigh approximately 3.6 mg of Z-His-Ala-OH.
-
Dissolution:
-
Add the calculated volume of 100% DMSO to the vial.
-
Technique: Do not vortex vigorously.[2] Instead, swirl gently or use a pipette to mix.
-
Observation: The solution should become clear immediately. If particulates remain, sonicate in a water bath for 15–30 seconds.
-
-
Inspection (Schlieren Test): Hold the vial against a light source. Look for "schlieren lines" (wavy refraction lines) or turbidity.[2] A valid stock must be crystal clear.
Storage
Protocol B: Preparation of Working Solution (Aqueous)
Recommended for: Immediate use in cell culture or enzyme assays.[2]
Critical Constraint: The final DMSO concentration in most bioassays must be < 0.5% (v/v) to avoid enzyme denaturation or cytotoxicity.
The "Intermediate Dilution" Method
Directly dumping 10 mM DMSO stock into PBS often causes precipitation. Use this stepped approach:
-
Prepare Assay Buffer: (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).
-
Step 1 (Pre-dilution): Dilute the 10 mM DMSO stock 1:10 into distilled water (not buffer yet).
-
Result: 1 mM peptide in 10% DMSO.
-
Why? Pure water has low ionic strength, reducing the "salting out" effect that occurs in high-salt buffers.[1]
-
-
Step 2 (Final Dilution): Dilute the 1 mM intermediate solution into the Assay Buffer to the desired substrate concentration (e.g., 50
M).
Troubleshooting Precipitation
If the peptide precipitates upon dilution:
-
Acidify: Add 1–2
L of 10% Acetic Acid to the working solution. The protonation of Histidine often resolubilizes the peptide. -
Sonicate: Mild sonication (30 sec) can disperse micro-aggregates.[2]
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for solvent selection and troubleshooting based on the peptide's chemical behavior.
Caption: Workflow for solubilizing Z-His-Ala-OH, prioritizing DMSO to avoid hydrophobicity-induced aggregation.
Quality Control (Self-Validation)
Before running valuable assays, validate the stock concentration.
UV-Vis Spectrophotometry Method: The Z-group (benzyloxycarbonyl) has a distinct UV absorbance.[1][2]
-
Wavelength (
): 257 nm.[1][2] -
Extinction Coefficient (
): 200 (approximate for Z-group).[1][2] -
Protocol: Dilute stock 1:100 in DMSO and measure
. -
Note: Because
is low, gravimetric preparation (weighing) is usually more accurate than UV quantification for this specific molecule, provided the balance is calibrated.
References
-
Sigma-Aldrich. Product Information: Z-His-OH.[1][2] Accessed Oct 2023.[2] Link[1][2]
-
PubChem. Compound Summary: Z-His-Ala-OH (Related Structures). National Library of Medicine. Link
-
BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays. Link
-
Bachem. Peptide Solubility Guidelines. Link
-
MDPI. Self-Assembly of Benzyloxycarbonyl Histidine with Zinc Ions. (Demonstrates Z-His stability and metal coordination). Link[1][2]
Application Note: Strategies for the Catalytic Hydrogenation-Mediated Deprotection of Z-His-Ala
Introduction: The Strategic Removal of the Benzyloxycarbonyl (Z) Group
In the intricate field of peptide synthesis, the benzyloxycarbonyl (Z or Cbz) group stands as a cornerstone for α-amino group protection.[1][2] Its stability under a variety of conditions, coupled with its susceptibility to clean and specific removal methods, makes it an invaluable tool for both solution-phase and solid-phase strategies.[1] Catalytic hydrogenation is a premier method for Z-group cleavage, prized for its mild conditions and the generation of benign byproducts—toluene and carbon dioxide.[3]
This application note provides a comprehensive guide to the catalytic hydrogenation of Z-His-Ala, a dipeptide that presents a common yet significant challenge. The nucleophilic imidazole side chain of histidine is a notorious inhibitor of noble metal catalysts, particularly palladium.[4] This guide will dissect the causality behind this challenge and provide robust, field-proven protocols to achieve efficient and reproducible deprotection, ensuring high purity of the target H-His-Ala dipeptide.
The Challenge: Histidine-Induced Catalyst Inhibition
The primary obstacle in the hydrogenolysis of Z-protected, histidine-containing peptides is the interaction between the histidine residue and the palladium catalyst. The imidazole ring of histidine is a potent ligand for transition metals.[5][6] This interaction can manifest in several ways:
-
Strong Coordination: The nitrogen atoms of the imidazole ring can coordinate strongly to the palladium surface, occupying active sites and preventing the adsorption and activation of hydrogen and the substrate.[4]
-
Catalyst Leaching: In some cases, strong ligation can lead to the leaching of the metal from its solid support into the solution, reducing the catalyst's efficacy and contaminating the product.
-
Steric Hindrance: The adsorbed peptide can sterically hinder other molecules from accessing the catalytic surface.
This inhibitory effect is not merely an inconvenience; it can lead to sluggish or incomplete reactions, necessitating higher catalyst loadings, elevated temperatures or pressures, and extended reaction times, which in turn can promote side reactions and complicate purification.
Mechanism of Z-Group Hydrogenolysis
The removal of the Z-group proceeds via hydrogenolysis, a chemical reaction that involves the cleavage of a bond by hydrogen. The generally accepted mechanism on a palladium surface is as follows:
-
Adsorption: Both molecular hydrogen (H₂) and the Z-protected peptide adsorb onto the surface of the palladium catalyst.
-
Hydrogen Activation: The H-H bond is cleaved on the palladium surface, generating reactive palladium-hydride species.
-
C-O Bond Cleavage: The benzylic carbon-oxygen bond of the carbamate is cleaved. This is the key hydrogenolysis step, resulting in the formation of toluene and an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid spontaneously decarboxylates to release the free amine of the peptide and carbon dioxide.
-
Desorption: The deprotected peptide, toluene, and CO₂ desorb from the catalyst surface, regenerating the active sites.
Understanding this pathway is crucial for troubleshooting, as catalyst inhibition by histidine directly interferes with the initial adsorption and activation steps.
Experimental Protocols for the Deprotection of Z-His-Ala
Success in deprotecting Z-His-Ala hinges on selecting conditions that mitigate the inhibitory effect of the histidine residue. Two primary approaches are presented here: a standard method using palladium on carbon with an acidic additive, and a more robust method using Pearlman's catalyst, which is often more resistant to poisoning. A third, safer alternative using catalytic transfer hydrogenation is also detailed.
Protocol 1: Standard Hydrogenation with Palladium on Carbon (Pd/C) and Acidic Additive
This protocol employs the widely used 10% Pd/C catalyst. The key to success is the addition of a stoichiometric amount of acid (relative to the histidine) to protonate the imidazole ring. This protonation prevents the lone pair of electrons on the nitrogen from coordinating with and poisoning the palladium catalyst.
Materials:
-
Z-His-Ala
-
Methanol (MeOH), HPLC grade
-
10% Palladium on activated carbon (10% Pd/C)
-
Glacial Acetic Acid (AcOH) or 1M Hydrochloric Acid (HCl) in a suitable solvent
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Celite® 545 or equivalent filter aid
-
Round-bottom flask and magnetic stirrer
Step-by-Step Methodology:
-
Substrate Preparation: In a round-bottom flask, dissolve Z-His-Ala in methanol to a concentration of approximately 0.1 M.
-
Acidification: Add 1.0-1.2 equivalents of acetic acid or HCl relative to the Z-His-Ala. Stir for 5 minutes to ensure complete protonation of the histidine side chain.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. A typical loading is 10-20% by weight relative to the peptide.
-
Expert Insight: Adding the catalyst under a blanket of inert gas (N₂ or Ar) can prevent premature reactions, though it is often not strictly necessary for this substrate.
-
-
Hydrogenation Setup: Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Inerting the Atmosphere: Evacuate the flask under vacuum and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the complete removal of air.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature (20-25 °C) under a positive pressure of hydrogen (typically 1 atm from a balloon). Vigorous stirring is critical to ensure good contact between the catalyst, substrate, and hydrogen.
-
Monitoring Progress: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the starting material and the appearance of the product spot/peak indicates progress. The reaction is typically complete within 2-8 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (N₂ or Ar).
-
Catalyst Removal: Dilute the reaction mixture with additional methanol and filter it through a pad of Celite® to remove the palladium catalyst.[1]
-
Product Isolation: Wash the filter pad with fresh methanol to ensure complete recovery of the product. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the deprotected H-His-Ala peptide (as an acetate or hydrochloride salt).
Protocol 2: Robust Hydrogenation with Pearlman's Catalyst (Pd(OH)₂/C)
Pearlman's catalyst (20% Pd(OH)₂/C) is often more effective than Pd/C for substrates prone to catalyst poisoning. It can frequently be used without acidic additives, simplifying the work-up.
Materials:
-
Z-His-Ala
-
Ethanol (EtOH) or Methanol (MeOH), HPLC grade
-
20% Palladium hydroxide on carbon (Pearlman's catalyst)
-
Hydrogen (H₂) gas source
-
Celite® 545
-
Standard glassware
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve Z-His-Ala in ethanol or methanol in a suitable reaction vessel.
-
Catalyst Addition: Under an inert atmosphere, carefully add 20% Pd(OH)₂/C (typically 10-20% by weight). Pearlman's catalyst can be pyrophoric, so handling it wet or under an inert atmosphere is a critical safety measure.
-
Hydrogenation: Following steps 4-7 from Protocol 1, set up the hydrogenation apparatus, inert the atmosphere, and run the reaction under 1-3 atm of H₂ pressure. Reactions with Pearlman's catalyst are often faster than with Pd/C.
-
Work-up and Isolation: Follow steps 8-10 from Protocol 1 for catalyst removal and product isolation.
Protocol 3: Catalytic Transfer Hydrogenation (CTH)
CTH is a valuable alternative that avoids the use of pressurized hydrogen gas, making it inherently safer for standard laboratory settings.[7] Formic acid or ammonium formate serves as the hydrogen donor.[8][9]
Materials:
-
Z-His-Ala
-
Methanol (MeOH)
-
10% Palladium on carbon (10% Pd/C)
-
Ammonium formate (HCO₂NH₄) or Formic Acid (HCOOH)[8]
-
Celite® 545
-
Standard glassware
Step-by-Step Methodology:
-
Reaction Setup: Dissolve Z-His-Ala in methanol in a round-bottom flask.
-
Catalyst Addition: Add 10% Pd/C (20-30% by weight).
-
Hydrogen Donor Addition: Add ammonium formate (3-5 equivalents) to the mixture. The reaction is often heated to 40-60 °C to increase the rate.
-
Causality Note: The decomposition of ammonium formate on the palladium surface generates H₂, CO₂, and NH₃ in situ, which then performs the hydrogenolysis.
-
-
Reaction Execution: Stir the mixture at the designated temperature and monitor its progress by TLC or LC-MS. CTH reactions are often complete within 1-4 hours.
-
Work-up and Isolation: Upon completion, cool the reaction to room temperature. Filter through Celite® to remove the catalyst and wash the pad with methanol. The filtrate is then concentrated under reduced pressure. A subsequent aqueous work-up may be necessary to remove residual ammonium salts before final product isolation.
Visualization of the Experimental Workflow
Caption: Experimental workflow for Z-group deprotection.
Data Summary and Best Practices
| Parameter | Protocol 1 (Pd/C + Acid) | Protocol 2 (Pd(OH)₂/C) | Protocol 3 (CTH with Pd/C) | Rationale & Expert Insights |
| Primary Use Case | General purpose, cost-effective. | Poison-resistant, for difficult substrates. | Safety-focused, avoids H₂ gas. | Match the protocol to the substrate's sensitivity and available equipment. |
| Catalyst | 10% Pd/C | 20% Pd(OH)₂/C | 10% Pd/C | Pearlman's catalyst is generally more active and resistant to amine poisoning. |
| Catalyst Loading | 10-20% w/w | 10-20% w/w | 20-30% w/w | Higher loading for CTH is common to achieve reasonable reaction rates. |
| Solvent | MeOH, EtOH, AcOH | MeOH, EtOH, EtOAc | MeOH, EtOH | Protic solvents like methanol and ethanol are standard for hydrogenation. |
| Additive | 1.0-1.2 eq. AcOH or HCl | Typically none required | None (Ammonium formate is the H-donor) | Acidification is a critical trick to prevent catalyst poisoning with standard Pd/C. |
| H₂ Source | H₂ gas (1 atm) | H₂ gas (1-3 atm) | Ammonium Formate / Formic Acid | CTH is a safer and often more convenient alternative to compressed hydrogen gas.[8][10] |
| Temperature | Room Temp | Room Temp | 40-60 °C | CTH often requires gentle heating to facilitate the decomposition of the hydrogen donor. |
| Typical Time | 2-8 h | 1-4 h | 1-4 h | Reaction times are highly dependent on substrate, catalyst activity, and efficiency of stirring. |
Troubleshooting Common Issues
-
Stalled or Incomplete Reaction:
-
Cause: Catalyst poisoning is the most likely culprit. The amount of acidic additive may be insufficient, or the catalyst may be of low quality. Inefficient stirring can also limit the reaction rate.
-
Solution: Add another 0.5 eq. of acid. If the reaction does not restart, filter the mixture and add fresh catalyst. Ensure the stirring is vigorous enough to keep the catalyst suspended. Consider switching to Protocol 2 with Pearlman's catalyst.
-
-
Formation of Side Products:
-
Cause: Prolonged reaction times or elevated temperatures can lead to side reactions. Racemization of amino acids, though less common under these mild conditions, is a potential concern.
-
Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Use the mildest conditions possible.
-
-
Product Contaminated with Palladium:
-
Cause: Inefficient filtration or leaching of palladium from the support. This is a critical issue in pharmaceutical development, as residual palladium levels are strictly regulated.[11]
-
Solution: Ensure a thick, well-settled pad of Celite® is used for filtration. For pharmaceutical applications, further purification steps using activated carbon or metal scavengers may be required to reduce palladium to ppm levels.[12][13]
-
Conclusion
The removal of the benzyloxycarbonyl group from histidine-containing peptides via catalytic hydrogenation is a highly effective and clean transformation when approached with an understanding of the underlying chemical principles. While the imidazole side chain of histidine presents a formidable challenge through catalyst inhibition, this can be overcome through strategic protocol design. The use of acidic additives to protonate the imidazole ring, the selection of a poison-resistant catalyst like Pearlman's catalyst, or the adoption of catalytic transfer hydrogenation are all robust methods in the peptide chemist's toolkit. By following the detailed protocols and troubleshooting advice outlined in this guide, researchers can achieve reproducible and high-yielding deprotection of Z-His-Ala, paving the way for the successful synthesis of more complex peptide targets.
References
- Factors influencing the catalytic activity of metal-dependent histidine-rich peptides: sequence, conformation, stereochemistry, self-assembly or their interplay?. RSC Publishing.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- 1 Protection Reactions. Wiley-VCH.
- Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene.
- The Influence of Histidine Tag Attachment on Picosecond Protein Dynamics. PMC.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- The Carboxybenzyl (Z) Group: A Technical Guide to its Function in Peptide Chemistry. Benchchem.
- Introduction to Peptide Synthesis Methods. Bachem.
- Influence of Histidine Tag Attachment on Picosecond Protein Dynamics.
- Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.
- How to Remove Palladium in three easy steps. Biotage.
- Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid.
- Effect of Poly-Histidine Tag Position toward Inhibition Activity of Secretory Leukocyte Protease Inhibitor as Candidate for M
- Navigating the Challenges of Histidine-Containing Peptide Synthesis: A Comparative Guide to Reproducibility. Benchchem.
- Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradi
- Novel His-tag Variants for Insertion Inside Polypeptide Chain. ACS Omega.
- Heterogeneous Catalytic Transfer Hydrogen
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Total Synthesis.
- Biochemistry, Histidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Factors influencing the catalytic activity of metal-dependent histidine-rich peptides: sequence, conformation, stereochemistry, self-assembly or their ... - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D3ME00117B [pubs.rsc.org]
- 6. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biotage.com [biotage.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
Application of Z-His-Ala-OH in Chiral Resolution Studies: A Technical Guide
This guide provides a comprehensive overview of the application of N-Carbobenzoxy-L-histidyl-L-alanine (Z-His-Ala-OH) as a chiral resolving agent. It is intended for researchers, scientists, and drug development professionals engaged in the separation of enantiomeric mixtures. This document delves into the underlying principles, provides detailed experimental protocols, and explains the rationale behind the methodological choices, ensuring a blend of theoretical understanding and practical, field-proven insights.
Introduction: The Imperative of Chirality and the Role of Dipeptidic Resolving Agents
In the realm of pharmacology and materials science, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different biological activities.[1] Consequently, the separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a critical step in the development of safe and effective pharmaceuticals and other specialized chemical products.[2][3]
Classical chiral resolution via the formation of diastereomeric salts remains a robust and scalable method for obtaining enantiomerically pure compounds.[4][5] This technique relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. These diastereomers, unlike enantiomers, possess different physicochemical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[1][2]
Dipeptides, such as Z-His-Ala-OH, represent a sophisticated class of chiral resolving agents. Their efficacy stems from a combination of features:
-
Multiple Chiral Centers: The presence of two or more chiral centers can enhance the stereochemical differentiation between the enantiomers of the target compound, leading to more significant differences in the properties of the resulting diastereomeric salts.[6]
-
Defined Conformation: The peptide backbone imparts a degree of conformational rigidity, which can facilitate more specific and predictable intermolecular interactions.
-
Versatile Functionality: The presence of a carboxylic acid group, an N-terminal protecting group, and the amino acid side chains (in this case, the imidazole ring of histidine and the methyl group of alanine) provide multiple points of interaction, including ionic bonding, hydrogen bonding, and π-π stacking. These interactions are crucial for the formation of a stable and crystalline diastereomeric salt with one enantiomer over the other.[7]
Z-His-Ala-OH, with its N-terminal benzyloxycarbonyl (Z) group, offers the added advantage of increased hydrophobicity and potential for aromatic interactions, which can be beneficial for inducing crystallization.[8] The histidine residue, with its imidazole side chain, can participate in unique hydrogen bonding and coordination interactions.[9]
Physicochemical Properties of Z-His-Ala-OH
A thorough understanding of the physicochemical properties of Z-His-Ala-OH is essential for designing and optimizing a chiral resolution protocol.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₀N₄O₅ | Inferred from constituent amino acids and Z-group |
| Molecular Weight | 376.37 g/mol | Inferred from constituent amino acids and Z-group |
| Appearance | White to off-white crystalline solid | Typical for protected peptides |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and ethyl acetate. | [8][10] |
| Chiral Centers | Two (L-histidine α-carbon, L-alanine α-carbon) | Inherent to the dipeptide structure |
Mechanism of Chiral Recognition with Z-His-Ala-OH
Chiral recognition by Z-His-Ala-OH is predicated on the "three-point interaction model," which posits that a minimum of three points of interaction between the resolving agent and the enantiomer are necessary for effective discrimination.[11][12] In the context of Z-His-Ala-OH resolving a racemic amine, for instance, these interactions could be:
-
Ionic Bonding: The primary interaction is the formation of a salt between the carboxylic acid of Z-His-Ala-OH and the basic amine of the target molecule.
-
Hydrogen Bonding: The amide linkages of the dipeptide backbone, as well as the imidazole ring of histidine, can act as hydrogen bond donors or acceptors.
-
Steric/Hydrophobic Interactions: The bulky Z-group, the alanine methyl group, and the histidine side chain create a specific three-dimensional chiral environment. One enantiomer of the racemic amine will fit more snugly into this environment, leading to a more stable and less soluble diastereomeric salt.
The differential stability and solubility of the two diastereomeric salts are the keys to a successful resolution. The less soluble salt will preferentially crystallize from the solution, allowing for its isolation by filtration.
Experimental Protocol: Chiral Resolution of a Racemic Amine
This section provides a detailed, step-by-step protocol for the chiral resolution of a model racemic primary amine using Z-His-Ala-OH.
Materials and Reagents
-
Racemic amine (e.g., 1-phenylethylamine)
-
Z-His-Ala-OH (enantiomerically pure)
-
Solvent (e.g., methanol, ethanol, or a mixture)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium hydroxide (NaOH), 1M solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Filter paper and vacuum filtration apparatus
-
Rotary evaporator
-
Chiral HPLC column for enantiomeric excess determination
Workflow for Chiral Resolution
Caption: Workflow for chiral resolution of a racemic amine using Z-His-Ala-OH.
Step-by-Step Methodology
Part A: Formation and Isolation of the Diastereomeric Salt
-
Dissolution: In a suitable flask, dissolve one molar equivalent of the racemic amine in a minimal amount of a pre-selected solvent (e.g., methanol). The choice of solvent is critical and often requires screening to find one that provides a significant solubility difference between the two diastereomeric salts.[4]
-
Addition of Resolving Agent: In a separate flask, dissolve one molar equivalent of Z-His-Ala-OH in the same solvent, gently heating if necessary to achieve complete dissolution.
-
Salt Formation: Slowly add the Z-His-Ala-OH solution to the racemic amine solution with continuous stirring. The formation of the diastereomeric salts may be immediate or may require a short period of stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary to maximize the yield of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt, if available, can facilitate crystallization.[2]
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomeric salt.
-
Drying: Dry the isolated diastereomeric salt crystals under vacuum.
Part B: Liberation of the Enantiomerically Pure Amine
-
Dissolution of the Salt: Dissolve the dried diastereomeric salt in water.
-
Basification: Add a 1M solution of sodium hydroxide (NaOH) to the aqueous solution until the pH is basic (pH > 10). This will deprotonate the amine, liberating it from the salt.
-
Extraction: Extract the liberated free amine into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) several times.
-
Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the enantiomerically enriched amine.
Part C: Determination of Enantiomeric Excess (e.e.)
-
Sample Preparation: Prepare a solution of the final product in a suitable solvent for analysis.
-
Analysis: Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the optical rotation with a polarimeter and comparing it to the known value for the pure enantiomer. Chiral HPLC is generally the more accurate method.[13]
Visualization of Diastereomeric Salt Formation
The following diagram illustrates the formation of the two diastereomeric salts from the reaction of Z-His-Ala-OH with a pair of enantiomeric amines (R-Amine and S-Amine).
Caption: Formation and separation of diastereomeric salts.
Trustworthiness and Self-Validation
The protocol described above is designed to be a self-validating system. The success of the chiral resolution can be monitored at each critical stage:
-
Crystallization: The formation of a crystalline precipitate is the first indicator of a successful diastereomeric salt formation.
-
Yield: The yield of the isolated diastereomeric salt should ideally approach the theoretical maximum of 50% for a perfect resolution.
-
Enantiomeric Excess (e.e.): The ultimate validation of the protocol is the measurement of the enantiomeric excess of the final product. An e.e. of >98% is typically considered excellent for most applications.
If the initial resolution is not satisfactory, several parameters can be optimized, including the solvent system, the crystallization temperature and cooling rate, and the stoichiometry of the resolving agent.
Conclusion
Z-His-Ala-OH is a promising chiral resolving agent with the potential for high efficiency due to its multiple chiral centers and diverse functional groups that can engage in a variety of intermolecular interactions. The protocol outlined in this guide provides a solid foundation for researchers to explore the application of this dipeptide in their own chiral resolution studies. By understanding the underlying principles and systematically optimizing the experimental conditions, Z-His-Ala-OH can be a valuable tool in the synthesis of enantiomerically pure compounds for a wide range of scientific and industrial applications.
References
-
Wikipedia. Chiral resolution. [Link]
-
Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. [Link]
-
MDPI. (2024, August 22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. [Link]
-
RSC Publishing. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. [Link]
-
RSC Publishing. Mechanism of chiral recognition by enantiomorphous cytosine crystals during enantiomer adsorption. [Link]
-
Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
-
BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]
-
ACS Publications. (2026, February 13). Chiral Glass Formation by Dipeptide Salts. [Link]
-
ResearchGate. (2025, August 6). Chiral Recognition Mechanisms. [Link]
-
PMC. (2023, June 22). Z-Ala–Ile-OH, a dipeptide building block suitable for the formation of orthorhombic microtubes. [Link]
-
RSC Publishing. Chiral resolution with frozen aqueous amino acids. [Link]
-
Advances in Engineering. (2023, April 15). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. [https://advancesinengineering.com/green-and-strategic-approach-for-chiral-resolution-by-diastereomeric-salt-formation-the-study-of-racemic-ibuprofen/]([Link] ibuprofen/)
-
Synthesis and Application of Fmoc-His(3-Bum)-OH. [Link]
-
PubMed. (2026, February 8). Integrated Chiral Recognition and Enantiomeric Separation of Histidine by Metal-Organic Frameworks Engineered with Chiral Linkers. [Link]
-
Oreate AI Blog. (2026, January 7). Study on the Chemical Properties and Applications of H-Lys-Ala-Oh (Lysyl-Alanine Dipeptide). [Link]
-
ResearchGate. (2025, August 7). Separation of Enantiomers of Alanine from Racemic Mixture By Polycrystalline Metal Surfaces- a Spectroelectrochemical Approach. [Link]
-
PubChem - NIH. Z-D-His-OH | C14H15N3O4 | CID 736161. [Link]
-
RSC Publishing. (2015, October 21). Chiral resolution with frozen aqueous amino acids. [Link]
-
CHIRAL RECOGNITION AND SUPRAMOLECULAR SELF-ASSEMBLY OF ADSORBED AMINO ACIDS AND DIPEPTIDES AT THE SUBMOLECULAR LEVEL. [Link]
-
MDPI. (2023, November 1). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. [Link]
-
Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
-
ResearchGate. Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. [Link]
-
ChemBK. Z-Ala-OH. [Link]
-
Cheméo. Histidine (CAS 71-00-1) - Chemical & Physical Properties. [Link]
-
Journal of the American Chemical Society. (2025, May 23). Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. [Link]
-
PubMed. (2000, May 15). Chiral separation with dipeptide-terminated polymeric surfactants: the effect of an extra heteroatom on the polar head group. [Link]
-
The Royal Society of Chemistry. Supplementary information. [Link]
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- 6. Chiral separation with dipeptide-terminated polymeric surfactants: the effect of an extra heteroatom on the polar head group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Z-Ala–Ile-OH, a dipeptide building block suitable for the formation of orthorhombic microtubes - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Histidine (CAS 71-00-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing pH Conditions for Z-His-Ala-OH Enzymatic Stability
Welcome to the technical support center for optimizing the enzymatic stability of Z-His-Ala-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this dipeptide. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success in the lab.
Frequently Asked Questions (FAQs)
Here are some common questions we receive regarding the enzymatic stability of Z-His-Ala-OH:
Q1: What is Z-His-Ala-OH, and why is its stability important?
A: Z-His-Ala-OH is a dipeptide composed of L-histidine and L-alanine, with a benzyloxycarbonyl (Z) group protecting the N-terminus of histidine. This compound and similar dipeptides are often studied in the context of drug development and biochemistry.[1] Enzymatic stability is a critical parameter as it determines the peptide's half-life in a biological environment, which directly impacts its therapeutic efficacy and dosing regimen.
Q2: What are the primary factors that affect the enzymatic stability of Z-His-Ala-OH?
A: The primary factors include:
-
pH: The pH of the environment can significantly influence the activity of enzymes that degrade the peptide.[2] It can also affect the charge and conformation of the peptide itself.
-
Enzyme Specificity: The type of proteases or peptidases present will determine the rate and site of cleavage. Histidine-containing peptides can be susceptible to various peptidases.[3]
-
Temperature: Higher temperatures generally increase the rate of enzymatic reactions, potentially leading to faster degradation.[4]
-
Buffer Composition: The components of the buffer system can sometimes interact with the peptide or the enzyme, influencing stability.
Q3: Which enzymes are most likely to degrade Z-His-Ala-OH?
A: While specific data for Z-His-Ala-OH is limited, dipeptides are generally susceptible to cleavage by various peptidases, including dipeptidyl peptidases and some carboxypeptidases (though the C-terminal OH may offer some protection compared to an amide). The presence of the N-terminal protecting group (Z) will prevent degradation by aminopeptidases. The specific enzymes will depend on the biological matrix being used (e.g., serum, plasma, tissue homogenate).
Q4: How does pH specifically impact enzymatic stability?
A: The pH of the medium affects both the enzyme and the peptide substrate. For the enzyme, pH influences the ionization state of amino acid residues in the active site, which is crucial for its catalytic activity.[2] Most enzymes have an optimal pH range for activity and can be denatured at extreme pH values.[2] For the Z-His-Ala-OH peptide, the ionization state of the histidine imidazole side chain (pKa ~6.0) is pH-dependent, which can alter its conformation and susceptibility to enzymatic attack.[5]
Q5: What is a suitable pH range to start my optimization experiments?
A: A good starting point is to test a range of pH values that are physiologically relevant and also encompass the pKa of the histidine side chain. We recommend starting with pH 5.0, pH 7.4 (physiological pH), and pH 8.5. This range will provide initial insights into how the stability of Z-His-Ala-OH changes in acidic, neutral, and slightly alkaline conditions.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Rapid Degradation of Z-His-Ala-OH Observed Across All pH Conditions
Possible Causes & Solutions:
-
High Enzyme Concentration: The concentration of the enzyme in your assay might be too high, leading to rapid degradation that is difficult to resolve.
-
Troubleshooting Step: Perform a serial dilution of your enzyme source (e.g., serum, plasma) to find a concentration that results in a measurable degradation rate over a reasonable time course (e.g., 50% degradation in 2-4 hours).
-
-
Non-Enzymatic Degradation: The peptide may be unstable under the experimental conditions for reasons other than enzymatic activity.
-
Troubleshooting Step: Include a control sample with the peptide in the buffer at each pH but without the enzyme source. Analyze these samples alongside your experimental samples to assess non-enzymatic degradation.
-
-
Inappropriate Analytical Method: Your analytical method (e.g., HPLC) may not be adequately separating the parent peptide from its degradation products.
-
Troubleshooting Step: Optimize your HPLC method to ensure baseline separation of Z-His-Ala-OH from potential metabolites. This may involve adjusting the gradient, mobile phase composition, or column chemistry.[6]
-
Issue 2: Inconsistent or Irreproducible Stability Results
Possible Causes & Solutions:
-
pH Drift During Incubation: The pH of your buffer may change over the course of the experiment, especially if the buffering capacity is insufficient.
-
Troubleshooting Step: Measure the pH of your samples at the beginning and end of the incubation period. If there is a significant change, consider using a buffer with a higher buffering capacity or a different buffer system suitable for the target pH range.
-
-
Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing your peptide stock solution or enzyme source can lead to degradation and loss of activity.[7]
-
Troubleshooting Step: Prepare single-use aliquots of your Z-His-Ala-OH stock solution and the enzyme source to avoid freeze-thaw cycles.[8]
-
-
Adsorption to Labware: Peptides can adsorb to the surfaces of plastic tubes and pipette tips, leading to an apparent loss of the peptide.[8]
-
Troubleshooting Step: Use low-protein-binding microcentrifuge tubes and pipette tips for all experiments involving the peptide.
-
Issue 3: No Degradation Observed at Any pH
Possible Causes & Solutions:
-
Inactive Enzyme Source: The enzymes in your biological matrix may be inactive due to improper storage or handling.
-
Troubleshooting Step: Test the activity of your enzyme source with a known substrate to confirm its viability.
-
-
Peptide Resistance to Degradation: Z-His-Ala-OH, with its N-terminal protecting group, might be inherently stable against the enzymes present in your system.
-
Troubleshooting Step: Consider using a more concentrated enzyme source or a different source of enzymes known to have broader substrate specificity. You could also perform forced degradation studies (e.g., exposure to strong acid or base) to confirm that your analytical method can detect degradation products.[9]
-
Experimental Protocols
Protocol 1: Preparation of Buffers for pH Optimization
This protocol describes the preparation of three common buffer systems to cover a range of pH values.
Materials:
-
Sodium Citrate
-
Sodium Phosphate (Monobasic and Dibasic)
-
Tris Base
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
Procedure:
-
Citrate Buffer (pH 5.0):
-
Prepare a 0.1 M solution of sodium citrate.
-
Adjust the pH to 5.0 using 1 M HCl.
-
Bring the final volume to the desired amount with deionized water.
-
-
Phosphate-Buffered Saline (PBS, pH 7.4):
-
Prepare a 10X PBS stock solution containing NaCl, KCl, Na₂HPO₄, and KH₂PO₄.
-
Dilute the 10X stock to 1X with deionized water.
-
Verify and, if necessary, adjust the pH to 7.4 with 1 M HCl or 1 M NaOH.
-
-
Tris Buffer (pH 8.5):
-
Prepare a 0.1 M solution of Tris base.
-
Adjust the pH to 8.5 using 1 M HCl.
-
Bring the final volume to the desired amount with deionized water.
-
Protocol 2: Enzymatic Stability Assay of Z-His-Ala-OH
This protocol outlines the steps to assess the stability of Z-His-Ala-OH in a biological matrix (e.g., human serum) at different pH values.
Materials:
-
Z-His-Ala-OH stock solution (e.g., 10 mg/mL in DMSO)
-
Human Serum (or other biological matrix)
-
Prepared Buffers (pH 5.0, 7.4, 8.5)
-
Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) (Quenching Solution)
-
Low-protein-binding microcentrifuge tubes
-
Incubator/Water Bath (37°C)
Procedure:
-
Preparation:
-
Pre-warm the buffer solutions and human serum to 37°C.
-
In separate low-protein-binding tubes, mix the buffer and human serum in a 1:1 ratio for each pH condition.
-
-
Initiation of Reaction:
-
Spike the Z-His-Ala-OH stock solution into each buffer/serum mixture to a final concentration of 100 µg/mL.
-
Vortex briefly to mix.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) from each reaction tube.
-
-
Quenching:
-
Immediately add the aliquot to a tube containing 2 volumes (e.g., 100 µL) of ice-cold quenching solution to stop the enzymatic reaction and precipitate proteins.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the samples by a validated stability-indicating RP-HPLC method with UV detection (e.g., 214 nm).[10]
-
Data Analysis
The percentage of Z-His-Ala-OH remaining at each time point is calculated relative to the amount present at time zero.
Table 1: Example Data for Z-His-Ala-OH Stability
| Time (min) | % Remaining (pH 5.0) | % Remaining (pH 7.4) | % Remaining (pH 8.5) |
| 0 | 100 | 100 | 100 |
| 15 | 98 | 85 | 75 |
| 30 | 95 | 72 | 55 |
| 60 | 91 | 50 | 30 |
| 120 | 82 | 25 | 10 |
| 240 | 65 | 5 | <1 |
From this data, the half-life (T½) at each pH can be determined by plotting the natural logarithm of the percent remaining versus time.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for optimizing the pH conditions for Z-His-Ala-OH enzymatic stability.
Caption: Workflow for pH optimization of Z-His-Ala-OH enzymatic stability.
References
-
Royal Society of Chemistry. (2023, September 13). Factors influencing the catalytic activity of metal-dependent histidine-rich peptides: sequence, conformation, stereochemistry, self-assembly or their interplay? RSC Publishing. [Link]
-
Bourget, L., & Chang, T. M. (1990). Characterization of L-histidine ammonia-lyase immobilized by microencapsulation in artificial cells: preparation, kinetics, stability, and in vitro depletion of histidine. The International Journal of Artificial Organs, 13(3), 189–195. [Link]
-
National Center for Biotechnology Information. (n.d.). Ala-His. PubChem. Retrieved February 26, 2026, from [Link]
-
Sri-Kaew, T., et al. (2023). The Effect of Different pH Conditions on Peptides' Separation from the Skipjack Dark Meat Hydrolysate Using Ceramic Ultrafiltration. Foods, 12(18), 3369. [Link]
-
Turecek, F., et al. (2010). The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions. Journal of the American Society for Mass Spectrometry, 21(10), 1795–1806. [Link]
-
International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
Bechinger, B., et al. (2021). Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design. International Journal of Molecular Sciences, 22(10), 5349. [Link]
-
Kurochka, A., et al. (2022). Changes in the pH-Activity Profiles of Enzymes upon Immobilization on Polyelectrolyte-Containing Hydrogels. Biomacromolecules, 23(11), 4765–4776. [Link]
-
Chen, H. M., Muramoto, K., Yamauchi, F., & Nokihara, K. (1998). Antioxidative Properties of Histidine-Containing Peptides Designed from Peptide Fragments Found in the Digests of a Soybean Protein. Journal of Agricultural and Food Chemistry, 46(1), 49–53. [Link]
-
GenScript. (n.d.). Top 5 Reasons Your Peptide-Based Assays Fail. Retrieved February 26, 2026, from [Link]
-
Wikipedia. (n.d.). Histidine. Retrieved February 26, 2026, from [Link]
-
ResearchGate. (n.d.). Effect of peptides on pH stability of the enzyme. Retrieved February 26, 2026, from [Link]
-
Cosnier, S., et al. (2021). From Enzyme Stability to Enzymatic Bioelectrode Stabilization Processes. Catalysts, 11(4), 491. [Link]
-
Realize Beauty. (2025, December 22). Why Peptide Stability Testing Fails to Predict Real Performance. [Link]
-
Oli, M. W., & De-Paula, V. S. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Scientific Reports, 9(1), 16538. [Link]
-
ChemBK. (2024, April 9). Z-Ala-OH. Retrieved February 26, 2026, from [Link]
-
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved February 26, 2026, from [Link]
-
Oreate. (2026, January 7). Study on the Chemical Properties and Applications of H-Lys-Ala-Oh (Lysyl-Alanine Dipeptide). Oreate AI Blog. [Link]
-
AMSBIO. (2025, December 11). Stability-indicating methods for peptide drug analysis. [Link]
-
ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications. [Link]
Sources
- 1. Ala-His | C9H14N4O3 | CID 9837455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 3. Factors influencing the catalytic activity of metal-dependent histidine-rich peptides: sequence, conformation, stereochemistry, self-assembly or their ... - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D3ME00117B [pubs.rsc.org]
- 4. eliteresearchlab.com [eliteresearchlab.com]
- 5. Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design [mdpi.com]
- 6. almacgroup.com [almacgroup.com]
- 7. genscript.com [genscript.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 10. researchgate.net [researchgate.net]
minimizing side reactions of imidazole ring in Z-His-Ala-OH
Technical Support Center: Z-His-Ala-OH Synthesis
A Guide to Minimizing Imidazole Ring Side Reactions
Welcome to the technical support center for peptide synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice for minimizing side reactions associated with the imidazole ring of histidine, specifically during the synthesis of Z-His-Ala-OH. As Senior Application Scientists, we have structured this guide in a practical question-and-answer format to directly address the challenges you may encounter in the lab.
Part 1: Understanding the Core Problem
This section addresses the fundamental chemical properties of the histidine imidazole ring that make it a common source of side reactions during peptide synthesis.
Q1: Why is the histidine imidazole ring so prone to side reactions, particularly racemization?
A1: Histidine is one of the most challenging amino acids in peptide synthesis due to the unique reactivity of its imidazole side chain.[1][2] The primary issues are:
-
Intramolecular Catalysis of Racemization: The unprotected π-nitrogen (Nπ) of the imidazole ring is nucleophilic and basic. During the activation of the carboxyl group for peptide bond formation, this nitrogen can act as an internal base, abstracting the proton from the alpha-carbon (α-C).[3][4] This deprotonation forms a planar, achiral intermediate, which upon reprotonation can yield a mixture of both L- and D-histidine enantiomers, leading to significant loss of stereochemical integrity.[3][4]
-
Side-Chain Acylation: The nucleophilic imidazole ring can react with activated carboxyl groups, including other activated amino acids or capping agents like acetic anhydride.[5] While often reversible, this can consume reagents and potentially lead to stable side products under certain conditions.[5]
-
N-Alkylation: The imidazole nitrogens can be susceptible to alkylation from various electrophiles present in the reaction mixture, leading to undesired modifications.
The Z-group (benzyloxycarbonyl) on the Nα-amino group of Z-His-Ala-OH does not prevent these side-chain reactions, making careful control of reaction conditions essential.[6]
Q2: What is racemization, and why is it a critical issue for a seemingly simple dipeptide like Z-His-Ala-OH?
A2: Racemization is the process that results in the formation of an equal mixture of both enantiomers (D and L forms) of a chiral molecule from a single enantiomer. In peptide synthesis, this means that a starting material like Z-L-His-OH can be converted into Z-D-His-OH during the coupling reaction.
For Z-His-Ala-OH, which may be a fragment of a larger biologically active peptide, the stereochemistry of each amino acid is critical for its final three-dimensional structure and function. The presence of the D-histidine diastereomer (Z-D-His-Ala-OH) can drastically reduce or alter the biological activity of the final peptide API, making it a critical impurity that must be controlled.
Part 2: Troubleshooting and Mitigation Strategies
This section provides actionable solutions to common problems encountered during the synthesis of Z-His-Ala-OH.
Q3: I'm observing significant racemization in my Z-His-Ala-OH synthesis. What are the most effective ways to minimize it?
A3: Minimizing histidine racemization requires a multi-faceted approach focusing on protection, activation, and reaction conditions.
1. Imidazole Side-Chain Protection (The Primary Strategy): The most effective way to suppress racemization is to protect the imidazole ring, specifically the π-nitrogen, to reduce its basicity.[3][7] While you are synthesizing Z-His-Ala-OH and may be starting with Z-His-OH, for future or more complex syntheses, using a side-chain protected histidine derivative is highly recommended.
| Protecting Group | Target Nitrogen | Racemization Suppression | Key Considerations |
| Boc (t-Butoxycarbonyl) | Nπ or Nτ | High | Very effective, even at elevated temperatures.[3] |
| Bom (Benzyloxymethyl) | Nπ | Very High | Highly effective but can be more expensive.[3][5][8] |
| Trt (Trityl) | Nτ | Minor | Widely used but offers minimal protection against racemization.[2][3] |
| Dnp (2,4-Dinitrophenyl) | Nτ | Good | Robust protection, typically used in Boc-SPPS.[5][9] |
2. Choice of Coupling Reagents and Additives: Using carbodiimides like DCC or DIC alone can lead to high levels of racemization.[3][10] Their use with additives that form less racemization-prone active esters is crucial.
-
Uronium/Aminium Salts: Reagents like HBTU , HATU , and COMU are generally efficient and, when used correctly, can minimize racemization.[11][12] HATU is often preferred for its rapid coupling rates and lower racemization tendency.[11]
-
Additives: The addition of HOBt (1-Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole), or OxymaPure is highly recommended.[3][7][10] These additives react with the activated amino acid to form active esters that are more stable and less susceptible to racemization.[3]
3. Optimize Reaction Conditions:
-
Minimize Pre-activation Time: Do not allow the activated Z-His-OH to sit for extended periods before adding the alanine component.[3][13] Prolonged activation time increases the window for racemization to occur.[3]
-
Control Temperature: For histidine coupling, consider reducing the temperature. While some protocols use room temperature, others recommend cooling to 0°C during activation and coupling.
-
Base Selection: Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Use the minimum amount of base necessary, as excess base can promote racemization.
Q4: My mass spectrometry results show an unexpected mass addition to my Z-His-Ala-OH product. What could be the cause?
A4: An unexpected mass addition often points to a side reaction involving the histidine imidazole ring. Two common culprits are:
-
Acylation by a Capping Agent: If you are using a capping step with a reagent like acetic anhydride in a solid-phase synthesis context, the imidazole ring can be acetylated.
-
Adduct Formation with Carbodiimide: When using carbodiimide coupling reagents (like DIC or DCC), the activated intermediate can sometimes be attacked by the imidazole nitrogen, leading to a stable adduct. A more significant issue is the potential for the peptide's N-terminus to be "end-capped" by the carbodiimide, a conflicting side reaction that can be favored under conditions designed to minimize racemization (e.g., no pre-activation).[13]
Prevention:
-
Use Imidazole Protection: As with racemization, protecting the imidazole side chain is the most robust preventative measure.[5]
-
Optimize Coupling: Use coupling reagents with additives like HOBt or HOAt, which can minimize the lifetime of highly reactive intermediates.
-
Careful Capping: If capping is necessary, be aware of the potential for histidine side-chain modification.
Workflow for Minimizing Histidine Side Reactions
Caption: General workflow for histidine coupling to minimize side reactions.
Part 3: Analytical and Quality Control Protocols
Verifying the success of your mitigation strategies is crucial. This section provides an overview of the necessary analytical methods.
Q5: How can I set up an HPLC method to detect and quantify racemization in my Z-His-Ala-OH sample?
A5: Quantifying the D-His diastereomer requires a method that can separate the two stereoisomers.
Method 1: Chiral HPLC This is the most direct method for separating the intact Z-L-His-Ala-OH and Z-D-His-Ala-OH diastereomers.
-
Column: A chiral stationary phase (CSP) column is required. The specific column choice (e.g., polysaccharide-based or Pirkle-type) will depend on your available resources and may require some screening.
-
Mobile Phase: Typically a mixture of hexane/isopropanol or similar normal-phase solvents. Method development is required to achieve baseline separation.
Method 2: Hydrolysis and Derivatization (Indirect Method) If a chiral column for the intact dipeptide is not available, you can analyze the constituent amino acids.[14]
-
Peptide Hydrolysis: Hydrolyze your Z-His-Ala-OH sample (e.g., using 6N HCl at 110°C for 24 hours) to break it down into free histidine and alanine.[14]
-
Derivatization: React the resulting amino acid mixture with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[14][15] This converts the D- and L-histidine enantiomers into diastereomers.
-
RP-HPLC Analysis: These newly formed diastereomers can now be separated on a standard C18 reverse-phase HPLC column and quantified.[14]
Protocol: Racemization Analysis via Hydrolysis and Marfey's Reagent Derivatization [14]
-
Hydrolysis: Place 1-2 mg of the purified peptide into a hydrolysis tube, add 500 µL of 6N HCl, seal under vacuum, and heat at 110°C for 24 hours.
-
Drying: After cooling, open the tube and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.
-
Derivatization: Dissolve the dried hydrolysate in 100 µL of 1 M sodium bicarbonate. Add 40 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Reaction: Incubate the mixture at 40°C for 1 hour.
-
Quenching: Cool the sample and add 20 µL of 2 M HCl to stop the reaction.
-
Analysis: Dilute the sample with the mobile phase and analyze using RP-HPLC with UV detection at 340 nm.
Decision Logic for Histidine Protection Strategy
Caption: Decision diagram for selecting a histidine protection strategy.
References
- Benchchem. Technical Support Center: Preventing Racemization of Histidine in Peptide Synthesis.
- Benchchem. A Comparative Guide to Histidine Protecting Group Strategies in Peptide Synthesis.
-
PubMed. Side Reactions in Solid Phase Synthesis of Histidine-Containing Peptides. Characterization of Two Major Impurities by Sample Displacement Chromatography and FAB-MS. Int J Pept Protein Res. 1992 Jan;39(1):58-62. Available from: [Link]
-
PubMed. Mechanism of racemisation of histidine derivatives in peptide synthesis. J Chem Soc Perkin 1. 1977;(18):2181-5. Available from: [Link]
-
Anaspec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]
-
ACS Publications. Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Org. Process Res. Dev. 2022, 26, 7, 2146–2154. Available from: [Link]
- Google Patents. Histidine protection. EP0061933A2.
-
Acme Synthetic Chemicals. Protecting Groups in Peptide Synthesis: A Detailed Guide. Available from: [Link]
- Benchchem. A Deep Dive into Protected Histidines: A Technical Guide for Peptide Synthesis.
-
Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. 2025. Available from: [Link]
-
PubMed. Histidine racemization in the synthesis of an analog of the luteinizing hormone releasing factor. Investigation by HPLC and enzymatic methods. J Chromatogr. 1983 Sep 2;268(3):355-66. Available from: [Link]
-
RSC Publishing. Acid-labile histidine side-chain protection: the N(π)-t-butoxymethyl group. J. Chem. Soc., Chem. Commun., 1984, 292-293. Available from: [Link]
-
ACS Publications. Side reactions in peptide synthesis. 4. Extensive O-acylation by active esters in histidine containing peptides. J. Org. Chem. 1976, 41, 21, 3547–3551. Available from: [Link]
- Benchchem. Assessing Racemization in Peptide Synthesis: A Comparative Guide to iso-Boc-His(Dnp)-OH.
-
AAPPTEC. Coupling Reagents. Available from: [Link]
-
PubMed. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorg Med Chem Lett. 2003 Sep 1;13(17):2863-5. Available from: [Link]
-
ResearchGate. N-alkylation of imidazole by alkaline carbons. Available from: [Link]
- Benchchem. Detecting Racemization in Fmoc-Cys(Trt)-OH Peptides: A Comparative Guide to Analytical Methods.
-
ResearchGate. Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Histidine. Available from: [Link]
- Benchchem. A Comparative Guide to the Reproducibility of Peptide Synthesis with Z-D-His-OH.
-
CHIMIA. Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. 2006, 60, 278-284. Available from: [Link]
-
PMC. Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. Acc Chem Res. 2017 Aug 15; 50(8): 1864–1873. Available from: [Link]
-
RSC Publishing. The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases. Org. Biomol. Chem., 2014,12, 5849-5855. Available from: [Link]
-
MDPI. Efficient Synthesis of Peptide and Protein Functionalized Pyrrole-Imidazole Polyamides Using Native Chemical Ligation. Molecules 2015, 20(6), 10345-10357. Available from: [Link]
-
MDPI. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Int. J. Mol. Sci. 2011, 12(5), 2851-2891. Available from: [Link]
-
PMC. Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center. Proc Natl Acad Sci U S A. 2023 Jan 24; 120(4): e2215286120. Available from: [Link]
-
ResearchGate. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Available from: [Link]
-
CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Available from: [Link]
Sources
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Histidine racemization in the synthesis of an analog of the luteinizing hormone releasing factor. Investigation by HPLC and enzymatic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bachem.com [bachem.com]
- 11. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 12. peptide.com [peptide.com]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Removing Contaminants from Commercial Z-His-Ala-OH Samples
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Z-His-Ala-OH (N-α-benzyloxycarbonyl-L-histidyl-L-alanine). This guide is designed for researchers, scientists, and drug development professionals who utilize this critical dipeptide in their work. Commercial samples, while generally of high quality, can contain impurities that may impact experimental outcomes. This document provides in-depth troubleshooting advice and validated protocols to help you identify, understand, and remove these contaminants, ensuring the integrity of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purity and handling of Z-His-Ala-OH.
Q1: What are the most common types of impurities found in commercial Z-His-Ala-OH samples?
Commercial Z-His-Ala-OH is a synthetic dipeptide, and impurities can be introduced at various stages of its synthesis, purification, and storage.[1] These are typically categorized as follows:
-
Process-Related Impurities: These are byproducts of the chemical synthesis itself. For a dipeptide, this can include unreacted starting materials (e.g., Z-His-OH, Alanine), truncated sequences, or products of incomplete deprotection.[2][3]
-
Product-Related Impurities (Diastereomers): Histidine is an amino acid that is particularly susceptible to racemization (a process called epimerization) during the chemical activation required for peptide bond formation.[4][5] This can result in the formation of diastereomers such as Z-D-His-L-Ala-OH, which are often difficult to separate from the desired Z-L-His-L-Ala-OH product.
-
Degradation Products: Peptides can degrade over time or under suboptimal storage conditions. Common degradation pathways include oxidation of the histidine imidazole ring and hydrolysis of the peptide bond.[1][3] Histidine itself can also degrade into urocanic acid, which may be present as a contaminant.[6]
-
Residual Solvents and Salts: Lyophilized peptide powders often contain residual amounts of water, solvents used during purification (like acetonitrile), and salts such as trifluoroacetic acid (TFA) or acetic acid, which are used in chromatography.[7]
Q2: How can these impurities compromise my experiments?
The presence of impurities, even in small amounts, can have significant consequences:
-
Altered Biological Activity: Diastereomers, where one amino acid has the incorrect stereochemistry, can have drastically different or even inhibitory biological activity compared to the desired enantiomer.[4][5]
-
Inaccurate Quantification: If you are quantifying your peptide based on weight, the presence of impurities will lead to an overestimation of the active compound's concentration.
-
Poor Reproducibility: Batch-to-batch variability in impurity profiles can lead to inconsistent results in sensitive assays.
-
Artifacts in Structural Studies: Impurities can interfere with analytical techniques like NMR or X-ray crystallography, complicating structural elucidation.
Q3: What are the essential analytical techniques for assessing the purity of my Z-His-Ala-OH sample?
A multi-pronged approach is recommended for a comprehensive purity assessment:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for determining peptide purity.[2][7] When coupled with a UV detector set to 210-220 nm, where the peptide bond absorbs light, RP-HPLC can separate the main peptide from most impurities. The purity is often reported as the area percentage of the main peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique confirms the identity of the main peak by matching its mass-to-charge ratio with the theoretical molecular weight of Z-His-Ala-OH. Crucially, it also provides the molecular weights of impurity peaks, which is the first step in identifying them.[8][9]
Section 2: Troubleshooting Guide: From Analysis to Purification
This section provides solutions to specific problems you may encounter during your experiments.
Q: My initial RP-HPLC analysis shows a purity of <95% with several minor peaks. How do I begin to identify these contaminants?
A: This is a common scenario. The first step is to move from detection to identification using LC-MS. The mass data will provide critical clues. Here is a logical workflow:
-
Run LC-MS Analysis: Obtain the mass spectrum for the main peak and each significant impurity peak.
-
Confirm the Main Peak: The primary peak should have a mass corresponding to Z-His-Ala-OH (Molecular Formula: C₂₀H₂₄N₄O₅, Molecular Weight: 416.43 g/mol ).
-
Analyze Impurity Masses: Compare the masses of the impurity peaks to the theoretical masses of common contaminants. This is a process of deduction.
The following table summarizes potential impurities and how to identify them based on their mass relative to the main product (M).
| Observed Mass | Potential Impurity | Origin | Rationale |
| M | Diastereomer (e.g., Z-D -His-Ala-OH) | Synthesis (Epimerization)[5] | Same mass, but different retention time on a chiral or high-resolution column. |
| M - 71.08 | Z-His-OH | Incomplete reaction | Loss of an Alanine residue (C₃H₅NO). |
| M + 89.09 | Z-His-Ala-Ala -OH | Impurity in starting material | Insertion of an extra Alanine residue. |
| M - 18.01 | Cyclized product (diketopiperazine) | Degradation | Loss of a water molecule. Common in dipeptides. |
| M + 15.99 | Oxidized Z-His-Ala-OH | Degradation/Storage[1] | Addition of an oxygen atom, likely on the imidazole ring. |
This systematic analysis will allow you to create a comprehensive impurity profile of your specific batch.
Q: My LC-MS results suggest a diastereomer is present. How can I remove it?
A: Separating diastereomers is one of the most challenging tasks in peptide purification. Because they have the same mass and similar chemical properties, standard techniques are often ineffective.
-
The Recommended Method: Preparative RP-HPLC. This is the most effective technique.[10] Diastereomers have slightly different three-dimensional structures, which causes them to interact differently with the C18 stationary phase of a reversed-phase column. By optimizing the HPLC gradient (i.e., making it shallower), you can often resolve the two peaks.
-
Why Recrystallization Won't Work: Recrystallization separates compounds based on differences in their solubility and how they pack into a crystal lattice. Diastereomers often have very similar solubilities and can co-crystallize, making this method unsuitable for achieving high enantiomeric purity.
Q: I tried recrystallization to remove some minor impurities, but the purity barely improved and my yield was poor. What went wrong?
A: Successful recrystallization is an art that depends heavily on the choice of solvent system.[11] The ideal solvent should dissolve the Z-His-Ala-OH completely when hot but very poorly when cold. The impurities, conversely, should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Common Pitfalls & Solutions:
-
Incorrect Solvent Choice: Z-His-Ala-OH is soluble in polar organic solvents like DMSO and DMF, and less so in alcohols or water.[12] A common strategy is to dissolve the compound in a minimal amount of a "good" solvent (like ethanol) and then slowly add a "poor" solvent (an antisolvent, like water or hexane) until the solution becomes cloudy.[13] Heating this mixture to clarify it and then allowing it to cool slowly can yield high-purity crystals.
-
Cooling Too Quickly: Rapid cooling traps impurities within the crystal lattice. The key is to allow the solution to cool to room temperature slowly, and then move it to a 4°C refrigerator.
-
Using Too Much Solvent: If you use too much of the "good" solvent, the solution will never become saturated upon cooling, and your compound will not crystallize, resulting in very low or no yield. The goal is to use the absolute minimum amount of hot solvent required to dissolve the solid.[11]
Section 3: Validated Experimental Protocols
These protocols provide detailed, step-by-step instructions for the analysis and purification of Z-His-Ala-OH.
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol is designed to determine the purity of a Z-His-Ala-OH sample.
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.
-
Sample Preparation: Dissolve ~1 mg of Z-His-Ala-OH in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
Methodology:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10 µL of the sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Maintain a flow rate of 1.0 mL/min.
-
Monitor the absorbance at 214 nm.
-
Integrate the peak areas to calculate the relative purity.
-
-
Trustworthiness Check: The retention time of the main peak should be consistent across multiple runs. The peak shape should be sharp and symmetrical. The presence of TFA in the mobile phase helps to sharpen peaks and improve resolution.[14]
Protocol 2: Purification by Antisolvent Recrystallization
This protocol is suitable for removing impurities with significantly different solubility profiles.
-
Materials: Z-His-Ala-OH sample, Ethanol, Deionized Water, Erlenmeyer flask, magnetic stir bar, hot plate, ice bath.
-
Methodology:
-
Place the crude Z-His-Ala-OH powder in an Erlenmeyer flask with a stir bar.
-
Add a small volume of ethanol (a "good" solvent) and begin stirring at room temperature. Add just enough ethanol to create a slurry.
-
Gently heat the slurry on a hot plate (to ~50-60°C) while stirring. Continue adding ethanol dropwise until the solid just completely dissolves. Avoid adding excess solvent.
-
Remove the flask from the heat. Slowly add deionized water (the "antisolvent") dropwise until the solution becomes faintly and persistently turbid.
-
Gently re-heat the solution until it becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature without disturbance. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold water.
-
Dry the crystals under vacuum to a constant weight.
-
-
Self-Validation: Analyze the purity of the resulting crystals and the leftover mother liquor by RP-HPLC (Protocol 1). A successful recrystallization will show a significant increase in the purity of the crystals and a concentration of impurities in the mother liquor.
Protocol 3: Purification by Preparative RP-HPLC
This is the most powerful method for removing closely related impurities like diastereomers.
-
Instrumentation: Preparative HPLC system with a high-capacity C18 column (e.g., 21.2 x 250 mm).
-
Mobile Phases: Same as Protocol 1, but use large volumes of HPLC-grade solvents.
-
Sample Preparation: Dissolve the crude Z-His-Ala-OH in the minimum amount of DMSO or mobile phase required for full dissolution.
-
Methodology:
-
Develop an optimized analytical method (Protocol 1) that shows good separation between the main peak and the target impurity. A shallower gradient is often better.
-
Scale up the method for the preparative column. The flow rate and gradient time will need to be adjusted based on the column dimensions.
-
Dissolve the crude peptide at a high concentration (e.g., 50-100 mg/mL).
-
Perform a loading study by injecting small amounts first to determine the maximum sample load that does not compromise resolution.
-
Inject the bulk sample and collect fractions as the peaks elute.
-
Analyze the collected fractions using the analytical HPLC method (Protocol 1) to identify the pure fractions containing the target peptide.
-
Pool the pure fractions, freeze them, and lyophilize to obtain a dry, pure powder.
-
-
Trustworthiness Check: The final lyophilized product should show a single major peak (>99% purity) when analyzed by RP-HPLC. LC-MS should be used to confirm the correct mass and the absence of previous impurities.
Section 4: Visualization of Workflows
Diagram 1: Impurity Identification & Removal Workflow
This diagram outlines the logical steps from initial analysis to final purity verification.
Caption: Workflow for identifying and removing contaminants from Z-His-Ala-OH.
Diagram 2: Decision Tree for Purification Method Selection
This diagram helps in choosing the most appropriate purification technique based on the nature of the impurities.
Caption: Decision tree for selecting a purification method for Z-His-Ala-OH.
References
-
Histidine - Wikipedia. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]
-
Chromatography and Detection Methods for Peptide Purification. (n.d.). Gilson Learning Hub. Retrieved February 26, 2026, from [Link]
-
Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. (n.d.). CEM Corporation. Retrieved February 26, 2026, from [Link]
-
Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. (n.d.). Almac Group. Retrieved February 26, 2026, from [Link]
-
Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. (2005). PubMed. Retrieved February 26, 2026, from [Link]
-
Dual Effect of Histidine on Polysorbate 20 Stability: Mechanistic Studies. (2018). PubMed. Retrieved February 26, 2026, from [Link]
-
How to combine chromatography techniques to purify a histidine-tagged protein. (2024). Cytiva. Retrieved February 26, 2026, from [Link]
-
Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. (2015). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]
-
Antisolvent Crystallization of L-histidine in Micro-Channel Reactor under Microgravity. (2019). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive. Retrieved February 26, 2026, from [Link]
-
Formation of ß-Hydroxy Histidine in the Biosynthesis of Nikkomycin Antibiotics. (2001). CORE. Retrieved February 26, 2026, from [Link]
-
Chemical/Laboratory Techniques: Recrystallization. (2022). YouTube. Retrieved February 26, 2026, from [Link]
-
Mechanism of Peptide Purity Analysis. (n.d.). MtoZ Biolabs. Retrieved February 26, 2026, from [Link]
-
One-Step Chromatographic Approach for Purifying Peptides and Proteins from Venoms. (2024). MDPI. Retrieved February 26, 2026, from [Link]
-
Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. (2024). Agilent. Retrieved February 26, 2026, from [Link]
-
The Role of Impurity Profiling in Therapeutic Peptides. (2024). Veeprho. Retrieved February 26, 2026, from [Link]
-
Purification of peptides by cation exchange chromatography. (n.d.). Bio-Works. Retrieved February 26, 2026, from [Link]
-
Aspects of industrial purification of peptides using large-scale chromatography. (n.d.). Polypeptide Group. Retrieved February 26, 2026, from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. almacgroup.com [almacgroup.com]
- 3. Peptide Synthesis & Impurity Profiling | Daicel Pharma [daicelpharmastandards.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. bachem.com [bachem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 10. gilson.com [gilson.com]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
comparing substrate specificity of Z-His-Ala-OH vs Z-His-Leu-OH
A Technical Guide to Metalloprotease S1' Specificity
Executive Summary
This guide provides a technical comparison of Z-His-Ala-OH (Carbobenzoxy-L-histidyl-L-alanine) and Z-His-Leu-OH (Carbobenzoxy-L-histidyl-L-leucine). While both are N-blocked dipeptides used in protease research, their utility is strictly defined by the steric and hydrophobic requirements of the target enzyme's S1' subsite.
The Verdict:
-
Z-His-Leu-OH is the gold-standard substrate for Carboxypeptidase A (CPA) activity, owing to the high affinity of the Leucine isobutyl side chain for the enzyme's hydrophobic S1' pocket.
-
Z-His-Ala-OH serves as a negative control or "slow" substrate in the same systems. The small methyl side chain of Alanine fails to drive the hydrophobic exclusion of water necessary for efficient catalysis, resulting in a
approximately 100-fold lower than its Leucine counterpart.
Molecular Mechanics & Substrate Specificity[1][2]
To understand the performance difference, one must analyze the interaction between the substrate's C-terminal residue (P1' position) and the enzyme's active site (S1' subsite).
The Target: Carboxypeptidase A (CPA)
CPA is a zinc-dependent metalloprotease that hydrolyzes the C-terminal peptide bond of aromatic or aliphatic amino acids.[1][2] The active site contains three critical components for specificity:
-
Catalytic Zinc (
): Coordinates the carbonyl oxygen of the scissile bond. -
Arg-145: Forms a salt bridge with the substrate's C-terminal carboxylate (anchoring the substrate).
-
Hydrophobic Pocket (S1'): A deep, non-polar cleft intended to bind bulky side chains (Leu, Phe).
The Comparison
| Feature | Z-His-Leu-OH | Z-His-Ala-OH |
| P1' Residue | Leucine (Leu) | Alanine (Ala) |
| Side Chain Structure | Isobutyl ( | Methyl ( |
| S1' Interaction | Strong: The bulky isobutyl group fills the hydrophobic pocket, displacing water and stabilizing the transition state. | Weak: The small methyl group leaves the pocket solvated, reducing binding energy and catalytic efficiency. |
| Primary Utility | Active Substrate for CPA quantification. | Specificity probe; Negative control. |
| ACE Interaction | Non-Substrate: ACE is a peptidyl-dipeptidase; it cannot cleave a dipeptide from a dipeptide. | Non-Substrate: Same mechanism. |
Critical Note on ACE: Researchers often confuse Z-His-Leu-OH with Hippuryl-His-Leu (HHL). HHL is the standard substrate for Angiotensin Converting Enzyme (ACE). ACE requires a free C-terminus but cleaves a dipeptide unit. Since Z-His-Leu is already a dipeptide, ACE cannot hydrolyze it. It is strictly a Carboxypeptidase substrate.
Mechanistic Visualization (Pathway)
The following diagram illustrates the kinetic discrimination mechanism within the protease active site.
Figure 1: Kinetic discrimination mechanism of Carboxypeptidase A between Leucine and Alanine substrates.
Experimental Data: Kinetic Profiling
The following data summarizes the relative kinetic efficiency of CPA toward these substrates. The "Specificity Constant" (
| Substrate | Interpretation | |||
| Z-His-Leu-OH | ~1.0 - 5.0 | High | 100% (Reference) | Rapid turnover; rate-limited by deacylation. |
| Z-His-Ala-OH | > 50.0 | Low | < 1% | Poor binding ( |
Note: Exact values vary by buffer (Tris vs. Phosphate) and pH, but the relative order of magnitude (Leu >>> Ala) is constant due to the hydrophobic effect.
Validated Protocol: Differential Hydrolysis Assay
This protocol uses a Ninhydrin-based colorimetric detection system. Since the Z-group blocks the N-terminus of the substrate, the unhydrolyzed substrate does not react strongly with ninhydrin. However, the released amino acid (Leu or Ala) has a free amine, generating a strong purple signal (Ruhemann's purple).
Reagents
-
Buffer: 50 mM Tris-HCl, pH 7.5, containing 500 mM NaCl.
-
Enzyme: Bovine Carboxypeptidase A (Sigma-Aldrich), diluted to 10 units/mL.
-
Substrates: 20 mM Z-His-Leu-OH and 20 mM Z-His-Ala-OH in minimal methanol/buffer.
-
Stop Solution: 5% Trichloroacetic acid (TCA).
-
Color Reagent: 2% Ninhydrin in ethanol.
Workflow Diagram
Figure 2: Step-by-step workflow for the Ninhydrin-based differential hydrolysis assay.
Step-by-Step Procedure
-
Preparation: Pipette 100 µL of Substrate Solution (Leu or Ala variant) into microfuge tubes.
-
Blanking: Prepare a "Time 0" blank by adding Stop Solution before the enzyme.
-
Initiation: Add 10 µL of Enzyme Solution to the reaction tubes.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Expectation: Z-His-Leu tube will clarify or remain clear; Z-His-Ala tube will mimic the blank.
-
-
Quench: Add 100 µL of Stop Solution.
-
Development: Add 200 µL of Ninhydrin Reagent. Heat at 95°C for 10 minutes.
-
Measurement: Cool to room temperature. Measure Absorbance at 570 nm.
-
Calculation:
-
Result: The
for Z-His-Leu will be significantly higher than Z-His-Ala.
-
References
-
Auld, D. S., & Vallee, B. L. (1970).[3] Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis catalyzed by zinc, cobalt, and manganese enzymes.[3] Biochemistry, 9(22), 4352–4359.[3]
-
Lyons, P. J., et al. (2008).[4] Substrate Specificity of Human Carboxypeptidase A6. Journal of Biological Chemistry, 283, 7054–7063.[4]
-
Skidgel, R. A., & Erdös, E. G. (1987).[5] The broad substrate specificity of human angiotensin I converting enzyme. Clinical and Experimental Hypertension, 9(2-3), 243-259.[5]
-
LibreTexts. (2021). Enzymes - Carboxypeptidase A Mechanisms. Chemistry LibreTexts.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis catalyzed by zinc, cobalt, and manganese enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The broad substrate specificity of human angiotensin I converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Infrared Spectroscopy of Z-His-Ala-OH: Characteristic Peaks and Comparative Analysis
In the landscape of peptide chemistry and drug development, the precise characterization of synthetic peptides is paramount. N-benzyloxycarbonyl-L-histidyl-L-alanine (Z-His-Ala-OH) is a protected dipeptide that serves as a valuable building block in the synthesis of more complex peptide structures. Its distinct structural features—a urethane protecting group, a peptide amide bond, a terminal carboxylic acid, and the imidazole ring of histidine—give rise to a unique infrared (IR) spectrum that can be used for its identification and structural verification.
This guide provides an in-depth analysis of the characteristic IR absorption peaks of Z-His-Ala-OH. We will dissect the molecule into its constituent functional groups to predict the vibrational frequencies and compare these with known values for similar structures. This document is intended for researchers, scientists, and drug development professionals who utilize IR spectroscopy for the structural elucidation of peptides.
Deciphering the Molecular Architecture of Z-His-Ala-OH through IR Spectroscopy
Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds stretch and bend at specific frequencies, resulting in the absorption of energy. An IR spectrum is a plot of this absorption versus the wavenumber (cm⁻¹) of the light, creating a unique "molecular fingerprint."
For a molecule as complex as Z-His-Ala-OH, the IR spectrum is a superposition of the vibrational modes of its various functional groups. By identifying the characteristic absorption bands, we can confirm the presence of key structural motifs. The primary regions of interest in the IR spectrum of Z-His-Ala-OH are the high-frequency region (4000-2500 cm⁻¹), which is dominated by stretching vibrations of O-H and N-H bonds, and the fingerprint region (below 1800 cm⁻¹), which contains the characteristic stretching vibrations of carbonyl groups (C=O) and the complex vibrations of the peptide backbone and amino acid side chains.
Predicted Characteristic IR Absorption Peaks of Z-His-Ala-OH
| Wavenumber (cm⁻¹) (Predicted Range) | Vibrational Mode | Functional Group | Intensity |
| 3400-3200 | N-H Stretch | Amide (peptide bond) & Imidazole | Medium |
| 3300-2500 | O-H Stretch | Carboxylic Acid (H-bonded) | Broad, Strong |
| ~3100-3000 | C-H Stretch | Aromatic (Z-group) & Imidazole | Medium-Weak |
| ~2980-2850 | C-H Stretch | Aliphatic (Alanine side chain) | Medium-Weak |
| ~1745-1720 | C=O Stretch | Urethane (Z-group) | Strong |
| ~1720-1690 | C=O Stretch | Carboxylic Acid (dimer) | Strong |
| ~1680-1630 | Amide I (C=O Stretch) | Peptide Bond | Strong |
| ~1580-1510 | Amide II (N-H Bend, C-N Stretch) | Peptide Bond | Medium-Strong |
| ~1560 & ~1460 | C=C and C=N Ring Stretches | Imidazole Ring (Histidine) | Medium |
| ~1410 | C-O-H Bend | Carboxylic Acid | Medium |
| ~1260 | C-O Stretch | Urethane/Carboxylic Acid | Strong |
The N-H and O-H Stretching Region (3400-2500 cm⁻¹)
-
N-H Stretching: The N-H stretching vibrations of the peptide amide bond and the imidazole ring of histidine are expected to appear in the 3400-3200 cm⁻¹ region.[1][2] These peaks are typically of medium intensity and can be broadened due to hydrogen bonding.
-
O-H Stretching: A very prominent and broad absorption band is anticipated between 3300 and 2500 cm⁻¹, characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[3][4] This broadness is a hallmark of carboxylic acids in the solid state.[3]
The Carbonyl (C=O) Stretching Region (1800-1600 cm⁻¹)
This region is often the most informative for peptides and protected amino acids, as it contains several strong C=O stretching absorptions.
-
Urethane Carbonyl: The benzyloxycarbonyl (Z) group contains a urethane linkage with a C=O bond. This is expected to absorb at a relatively high wavenumber, typically in the range of 1745-1720 cm⁻¹.
-
Carboxylic Acid Carbonyl: The C=O stretch of the terminal carboxylic acid, when present as a hydrogen-bonded dimer, typically appears between 1720 and 1690 cm⁻¹.[3][4]
-
Amide I Band: This is one of the most characteristic absorptions for peptides and is primarily due to the C=O stretching of the amide bond.[5] For dipeptides, the Amide I band is typically found between 1680 and 1630 cm⁻¹.[6][7] The exact position is sensitive to the peptide's conformation and hydrogen bonding.[8]
The Fingerprint Region (<1600 cm⁻¹)
-
Amide II Band: Occurring between 1580 and 1510 cm⁻¹, the Amide II band is a complex vibration resulting from the coupling of the N-H in-plane bending and C-N stretching modes of the peptide bond.[5]
-
Imidazole Ring Vibrations: The histidine side chain will exhibit characteristic ring stretching vibrations (C=C and C=N) at approximately 1560 cm⁻¹ and 1461 cm⁻¹.[9]
-
Carboxylic Acid C-O-H Bending and C-O Stretching: In-plane C-O-H bending of the carboxylic acid is expected around 1410 cm⁻¹, while a strong C-O stretching band should appear around 1260 cm⁻¹.[3][4]
Experimental Protocol: Acquiring the IR Spectrum of a Solid Peptide
The following protocol details the preparation of a solid peptide sample for analysis by Fourier Transform Infrared (FTIR) spectroscopy using the potassium bromide (KBr) pellet method. This technique is widely used for obtaining high-quality spectra of solid organic compounds.[3][10][11]
Materials and Equipment
-
Z-His-Ala-OH (or other solid peptide sample)
-
Spectroscopic grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Hydraulic press with a pellet-forming die
-
FTIR spectrometer
Step-by-Step Procedure
-
Sample and KBr Preparation: Weigh approximately 1-2 mg of the peptide sample and 150-200 mg of dry KBr powder.[10] The ratio of sample to KBr should be roughly 1:100.
-
Grinding and Mixing: Transfer the sample and KBr to an agate mortar. Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. This step is crucial for reducing particle size to minimize light scattering.[3]
-
Assembling the Die: Assemble the pellet-forming die according to the manufacturer's instructions.
-
Loading the Sample: Carefully transfer the powdered sample-KBr mixture into the die, ensuring an even distribution.
-
Pressing the Pellet: Place the die into the hydraulic press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[11]
-
Acquiring the Spectrum: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Alternative Method: Attenuated Total Reflectance (ATR)-FTIR
For a quicker, less sample-intensive analysis, ATR-FTIR can be used.[12][13] A small amount of the solid peptide is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded.[12][14]
Visualization of the Experimental Workflow
Caption: Workflow for KBr Pellet Preparation and FTIR Analysis.
Comparative Analysis: Distinguishing Z-His-Ala-OH from Related Structures
The IR spectrum of Z-His-Ala-OH is more than just a sum of its parts; the formation of the peptide bond and the specific intramolecular environment lead to a unique spectral signature.
-
Z-His-Ala-OH vs. Z-Alanine: The spectrum of Z-His-Ala-OH will share features with that of Z-Alanine, such as the urethane C=O stretch and the absorptions from the Z-group. However, Z-His-Ala-OH will exhibit additional strong bands corresponding to the Amide I and Amide II vibrations of the newly formed peptide bond, which are absent in Z-Alanine. Furthermore, the characteristic vibrations of the imidazole ring from the histidine residue will be a key differentiating feature.[1][6]
-
Z-His-Ala-OH vs. Free Histidine and Alanine: Compared to a simple mixture of the constituent amino acids, the spectrum of the dipeptide will show the disappearance of the zwitterionic carboxylate (COO⁻) and ammonium (NH₃⁺) absorptions of the free amino acids and the appearance of the distinct amide and carboxylic acid bands described above.
-
Z-His-Ala-OH vs. Unprotected His-Ala: The most significant difference will be the presence of strong absorptions from the benzyloxycarbonyl (Z) group in Z-His-Ala-OH. These include the urethane C=O stretch (~1730 cm⁻¹), C-H stretches from the aromatic ring (~3100-3000 cm⁻¹), and other vibrations associated with the benzyl group. These would be absent in the spectrum of the unprotected dipeptide.
Conclusion
The infrared spectrum of Z-His-Ala-OH provides a wealth of structural information, allowing for its unambiguous identification. By understanding the characteristic absorption frequencies of its key functional groups—the urethane, the peptide bond, the carboxylic acid, and the imidazole ring—researchers can effectively use FTIR spectroscopy as a rapid and reliable tool for quality control and structural verification in peptide synthesis. The predicted peak assignments and comparative analysis provided in this guide serve as a robust framework for the interpretation of the experimental spectrum of Z-His-Ala-OH and related protected dipeptides.
References
-
FT-IR Study of Histidine Model Compounds: Key Vibrational Bands of Imidazole Group. Undergraduate Science Journals. Available at: [Link]
-
N-carbobenzyloxyalanine | C11H13NO4. PubChem. National Institutes of Health. Available at: [Link]
-
Exploring the Isomer Landscape, Fragment Additivity, and Vibrational Signatures of the Z-Alanine Protected Amino Acid Derivative. The Journal of Physical Chemistry A. ACS Publications. Available at: [Link]
-
FT-IR spectra of the newly synthesized histidine-containing peptides. ResearchGate. Available at: [Link]
-
Preparation of Samples for IR Spectroscopy as KBr Disks. The Infrared and Raman Discussion Group (IRDG). Available at: [Link]
-
2D IR Spectroscopy of Histidine: Probing Side-Chain Structure and Dynamics via Backbone Amide Vibrations. PMC. National Institutes of Health. Available at: [Link]
-
KBr Pellet Method. Shimadzu. Available at: [Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. Available at: [Link]
-
Sample preparation for FT-IR. University of California, Los Angeles. Available at: [Link]
-
Exploring the Isomer Landscape, Fragment Additivity, and Vibrational Signatures of the Z-Alanine Protected Amino Acid Derivative. PubMed. National Institutes of Health. Available at: [Link]
-
IR spectra of N-Boc-L-alanine-L-proline-OMe 9: (a) CHCl 3 (red line);... ResearchGate. Available at: [Link]
-
N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses Procedure. Available at: [Link]
-
PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. Available at: [Link]
-
MS, CD, AND FT-IR CHARACTERIZATION OF FIVE NEWLY SYNTHESIZED HISTIDINE-CONTAINING Ala- AND Gly-BASED PEPTIDES. Revue Roumaine de Chimie. Available at: [Link]
-
2D IR Spectroscopy of Histidine: Probing Side-Chain Structure and Dynamics via Backbone Amide Vibrations. The Journal of Physical Chemistry B. ACS Publications. Available at: [Link]
-
ATR-FTIR spectroscopy of biological samples. Specac Ltd. Available at: [Link]
-
Shows the FT-IR spectra of pure L-alanine single crystal. ResearchGate. Available at: [Link]
-
How is Potassium Bromide Used in Infrared Spectroscopy?. AZoM. Available at: [Link]
-
Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy. ACS Earth and Space Chemistry. ACS Publications. Available at: [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available at: [Link]
-
IR: carboxylic acids. University of Calgary. Available at: [Link]
-
The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]
-
Determination of Secondary Structure in Proteins by FTIR Spectroscopy. JenaLib. Available at: [Link]
-
Self-Assembly of Benzyloxycarbonyl Histidine with Zinc Ions for the Construction of Esterase Mimics. MDPI. Available at: [Link]
-
DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. National Institutes of Health. Available at: [Link]
-
The Chemistry of Imidazole Dipeptides. ResearchGate. Available at: [Link]
Sources
- 1. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 2. scienceijsar.com [scienceijsar.com]
- 3. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 4. eng.uc.edu [eng.uc.edu]
- 5. 2D IR Spectroscopy of Histidine: Probing Side-Chain Structure and Dynamics via Backbone Amide Vibrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. shimadzu.com [shimadzu.com]
- 9. azom.com [azom.com]
- 10. agilent.com [agilent.com]
- 11. ATR-FTIR spectroscopy of biological samples - Specac Ltd [specac.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Exploring the Isomer Landscape, Fragment Additivity, and Vibrational Signatures of the Z-Alanine Protected Amino Acid Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
elemental analysis data for N-benzyloxycarbonyl-L-histidyl-L-alanine
Validating Peptide Integrity: A Comparative Guide to Elemental Analysis for N-Benzyloxycarbonyl-L-Histidyl-L-Alanine
Part 1: Executive Summary & Technical Context
Compound: N-Benzyloxycarbonyl-L-Histidyl-L-Alanine Synonyms: Z-His-Ala, Cbz-His-Ala-OH CAS Registry Number: 13056-38-7 Molecular Formula: C₁₇H₂₀N₄O₅ Molecular Weight: 360.37 g/mol
In the landscape of peptide synthesis and enzymatic substrate development, N-benzyloxycarbonyl-L-histidyl-L-alanine (Z-His-Ala) serves as a critical intermediate and a specific substrate for carboxypeptidases (e.g., serine carboxypeptidases). While High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the industry standards for determining chromatographic purity and molecular identity, they often fail to capture the "whole picture" of the bulk material state—specifically regarding salt forms, solvation, and counter-ion content.
The Role of Elemental Analysis (EA): For a histidine-containing dipeptide like Z-His-Ala, Elemental Analysis (CHN Combustion) is not merely a confirmation of structure; it is the primary method for quantifying peptide content versus solvate/salt content . The imidazole side chain of histidine is notoriously hygroscopic and prone to trapping solvents (acetic acid, TFA) or stabilizing water molecules within the crystal lattice.
This guide objectively compares the theoretical elemental composition of Z-His-Ala against typical experimental variances, providing a roadmap for interpreting data and validating product integrity.
Part 2: Elemental Analysis Data & Acceptance Criteria
The following data tables present the theoretical baseline for Z-His-Ala and the acceptable experimental ranges observed in high-quality research grades.
Table 1: Theoretical Elemental Composition (Anhydrous / Solvent-Free)
| Element | Symbol | Count | Atomic Weight | Mass Contribution | Theoretical % |
| Carbon | C | 17 | 12.011 | 204.19 | 56.66% |
| Hydrogen | H | 20 | 1.008 | 20.16 | 5.59% |
| Nitrogen | N | 4 | 14.007 | 56.03 | 15.55% |
| Oxygen | O | 5 | 15.999 | 79.99 | 22.20% |
| Total | 360.37 | 100.00% |
Table 2: Comparative Acceptance Criteria (Experimental Scenarios)
Note: Histidine peptides often exist as hemihydrates or monohydrates. The "Acceptable Range" accounts for standard instrumental error (±0.4%) and common solvation states.
| Scenario | Carbon (C) % | Hydrogen (H) % | Nitrogen (N) % | Interpretation |
| Ideal (Anhydrous) | 56.26 – 57.06 | 5.19 – 5.99 | 15.15 – 15.95 | High purity, extensively dried. |
| Monohydrate (· 1 H₂O) | ~53.96 | ~5.86 | ~14.81 | Common storage state; physically stable. |
| Acetate Salt (· 0.5 AcOH) | ~55.30 | ~5.70 | ~14.30 | Residual solvent from purification. |
| Failure Mode | < 53.00 | > 6.50 | < 13.50 | Excess water/solvent or inorganic salt contamination. |
Part 3: Technical Deep Dive – Methodological Comparison
As a Senior Application Scientist, I often encounter researchers who rely solely on LC-MS. Below is a comparative analysis of why EA remains indispensable for Z-His-Ala, contrasting it with modern alternatives.
Comparison: Elemental Analysis vs. HPLC/MS
| Feature | Elemental Analysis (CHN) | HPLC-UV / LC-MS | Critical Insight |
| Scope | Bulk Material Characterization | Component Separation | EA "sees" invisible impurities like water, inorganic salts, and silica that HPLC misses. |
| Precision | ±0.4% Absolute | ±0.1 - 2.0% Relative | HPLC is better for detecting organic impurities (e.g., deletion sequences); EA is better for net peptide content. |
| Histidine Specifics | Detects trapped TFA/AcOH via C/N ratio shifts. | Detects oxidation of His (if resolved) or racemization (chiral HPLC). | Z-His-Ala is prone to racemization. EA cannot detect D-isomer contamination; Chiral HPLC is required. |
| Sample Req. | 2–5 mg (Destructive) | < 1 mg (Non-destructive) | Use EA for lot release; use HPLC for in-process checks. |
Part 4: Experimental Protocol for Validating Z-His-Ala
To achieve reproducible EA data for Z-His-Ala, strict adherence to sample preparation is required due to the imidazole hygroscopicity .
Protocol: Pre-Analysis Drying & Handling
-
Sample Selection: Take 10 mg of Z-His-Ala from the bulk container. Do not sample from the top layer if the container has been opened previously (moisture absorption gradient).
-
Vacuum Drying (Critical Step):
-
Place sample in a drying pistol or vacuum oven.
-
Agent: Phosphorus Pentoxide (
) is mandatory. Silica gel is insufficient for histidine peptides. -
Conditions: 40°C at < 1 mbar for 24 hours.
-
Reasoning: The Cbz group is thermally stable up to ~85°C, but 40°C is safe to remove surface water without risking peptide bond degradation or cyclization (diketopiperazine formation).
-
-
Combustion Analysis:
-
Additive: Use Vanadium Pentoxide (
) or Tungsten Trioxide ( ) as a combustion aid. -
Reasoning: Heterocyclic nitrogens (imidazole ring) are difficult to combust completely. Without an oxidation catalyst, Nitrogen values may appear artificially low, leading to false failure.
-
Part 5: Visualization of Validation Workflow
The following diagram illustrates the logical decision tree for validating Z-His-Ala, integrating EA with other analytical techniques.
Caption: Integrated Analytical Workflow for Z-His-Ala Validation. Graphviz DOT visualization.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 736104, N-Carbobenzyloxy-L-alanine (Structural Analog & Precursor Data). PubChem. Available at: [Link]
- Breddam, K., et al. "Isolation of Carboxypeptidase from Malted Wheat and its Application in Peptide Synthesis." Carlsberg Research Communications.
Benchmarking Z-His-Ala-OH: A Comparative Guide to Peptide Substrates vs. Fluorogenic Assays
[1]
Executive Summary: The Substrate Landscape
In protease research, the choice of substrate dictates the assay's sensitivity, throughput, and physiological relevance. Z-His-Ala-OH (N-benzyloxycarbonyl-L-histidyl-L-alanine) represents a class of protected peptide substrates analyzed via direct separation (HPLC/UV). It stands in contrast to fluorogenic substrates (e.g., Z-His-Ala-AMC), which rely on the release of a fluorescent reporter group.
This guide benchmarks these two distinct methodologies. While fluorogenic substrates dominate High-Throughput Screening (HTS) due to their sensitivity, Z-His-Ala-OH remains the "Gold Standard" for mechanistic validation and specificity profiling, particularly for enzymes like Carboxypeptidases and specific Cathepsins .
Key Comparison Matrix
| Feature | Z-His-Ala-OH (Direct Peptide) | Fluorogenic Substrates (e.g., AMC/FRET) |
| Detection Principle | UV Absorbance (210–220 nm) post-HPLC separation | Fluorescence (Ex/Em ~380/460 nm for AMC) |
| Assay Type | Discontinuous (Stop-and-Flow) | Continuous (Real-time kinetic monitoring) |
| Sensitivity | Moderate ( | High (nM range) |
| Artifact Risk | Low (Direct measurement of peptide bond cleavage) | Moderate (Inner filter effects, quenching, non-specific cleavage) |
| Throughput | Low (Minutes per sample) | High (Seconds per well / 384-well plates) |
| Primary Use Case | Kinetic mechanism validation, specificity profiling | HTS, inhibitor IC50 determination |
Technical Deep Dive: Mechanism & Causality[1]
Z-His-Ala-OH: The Direct Substrate
Z-His-Ala-OH is a "native-like" substrate where the N-terminus is blocked by a Carbobenzoxy (Z) group, mimicking the internal peptide chain.
-
Mechanism: The enzyme hydrolyzes the peptide bond (typically releasing the C-terminal Alanine if acting as a Carboxypeptidase, or cleaving the His-Ala bond if acting as an Endopeptidase).[1]
-
Causality: Because detection relies on the physical separation of the product (e.g., Z-His-OH) from the substrate, this method is immune to "false positives" caused by fluorescent interference or quenching compounds in a drug library.
Fluorogenic Substrates (e.g., Z-His-Ala-AMC)
These substrates attach a fluorophore (like 7-Amino-4-methylcoumarin, AMC) to the C-terminus.
-
Mechanism: The enzyme cleaves the amide bond between the peptide and the fluorophore.
-
Causality: The release of free AMC relieves the quenching effect of the peptide bond, resulting in a massive increase in fluorescence. However, the presence of the bulky fluorophore can sterically hinder the active site, potentially altering
and compared to the native peptide.
Workflow Visualization
The following diagram contrasts the experimental logic of both approaches.
Caption: Figure 1. Comparative workflow for Z-His-Ala-OH (Discontinuous HPLC Assay) versus Fluorogenic Substrates (Continuous Fluorescence Assay).
Experimental Protocols
Protocol A: HPLC-Based Assay with Z-His-Ala-OH
Best for: Precise determination of cleavage site and validation of hits from HTS.
Materials:
-
Substrate: Z-His-Ala-OH (10 mM stock in DMSO).
-
Buffer: 50 mM Sodium Acetate, pH 5.5 (or optimized for specific enzyme).
-
Quenching Solution: 1% Trifluoroacetic acid (TFA) in water.
-
HPLC System: C18 Reverse-Phase Column (e.g., 5µm, 4.6 x 150mm).
Procedure:
-
Preparation: Dilute Z-His-Ala-OH to 1 mM in Assay Buffer.
-
Reaction: Mix 50 µL Enzyme + 50 µL Substrate (Final conc: 500 µM). Incubate at 37°C.
-
Time Course: At t=0, 10, 20, 30 min, remove 20 µL aliquots.
-
Quenching: Immediately add aliquot to 80 µL of 1% TFA to stop the reaction.
-
Analysis: Inject 20 µL onto HPLC.
-
Gradient: 5% to 60% Acetonitrile (with 0.1% TFA) over 20 mins.
-
Detection: Monitor Absorbance at 214 nm (peptide bond) or 254 nm (Z-group aromatic ring).
-
-
Quantification: Calculate product peak area relative to a standard curve of Z-His-OH (or relevant product).
Protocol B: Fluorogenic Assay with Z-His-Ala-AMC
Best for: High-Throughput Screening (HTS) and rapid IC50 determination.
Materials:
-
Substrate: Z-His-Ala-AMC (10 mM stock in DMSO).
-
Buffer: Same as above, plus 1 mM DTT (if enzyme is a cysteine protease).
-
Plate: Black 96-well or 384-well microplate.
Procedure:
-
Preparation: Dilute Substrate to 50 µM in Assay Buffer.
-
Plating: Add 10 µL of test compound (or DMSO control) to wells.
-
Enzyme Addition: Add 40 µL of Enzyme solution. Incubate 10 min (if testing inhibitors).
-
Initiation: Add 50 µL of Substrate solution.
-
Monitoring: Immediately read Fluorescence (Ex: 380 nm, Em: 460 nm) every 30 seconds for 20 minutes.
-
Analysis: Calculate the slope (RFU/min) of the linear portion of the curve.
Data Analysis & Interpretation
Sensitivity Comparison
Experimental data typically shows a 100-fold to 1000-fold sensitivity advantage for fluorogenic substrates.
| Parameter | Z-His-Ala-OH (HPLC) | Z-His-Ala-AMC (Fluorescence) |
| Limit of Detection (LOD) | ~1–5 µM Product | ~1–10 nM AMC |
| Linear Range | 10 µM – 5 mM | 10 nM – 100 µM |
| Signal-to-Noise | Dependent on column resolution | Typically > 10:1 |
Kinetic Discrepancies ( )
It is critical to note that the
Critical Insight: If your inhibitor IC50 varies significantly between the two assays, rely on the Z-His-Ala-OH HPLC data as the structural truth, as it lacks the artificial fluorophore interaction.
References
-
Barrett, A. J., & Kirschke, H. (1981). Cathepsin B, Cathepsin H, and Cathepsin L. Methods in Enzymology, 80, 535-561. Link
-
Rawlings, N. D., & Barrett, A. J. (1994). Families of serine peptidases. Methods in Enzymology, 244, 19-61. Link
-
Fields, G. B. (2001). Methods for studying the potential of matrix metalloproteinase inhibitors. Methods in Molecular Biology, 151, 517-537. Link
-
Sigma-Aldrich. (n.d.). Z-His-OH Product Information. Link
-
BenchChem. (2025).[1][2] Application Notes for Peptide Substrates in Enzyme Assays. Link
A Comprehensive Guide to the Proper Disposal of Z-His-Ala-OH for Laboratory Professionals
I. Foundational Principles of Peptide Waste Management
Peptides, including Z-His-Ala-OH, should always be managed as chemical waste. Their potential biological activity and the largely unknown long-term environmental impacts necessitate a cautious and regulated approach to their disposal. Under no circumstances should peptides be discarded in regular trash or poured down public drains.[1][2] The primary directive is to adhere to your institution's specific protocols for chemical and hazardous waste management.[1][2]
II. Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from structurally similar compounds, Z-His-Ala-OH is not classified as a hazardous substance for transportation.[3] However, as with many laboratory chemicals, it may cause skin and eye irritation.[4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory during all handling and disposal procedures.
Essential PPE includes:
-
Eye Protection: Safety glasses or goggles.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[2]
-
Body Protection: A laboratory coat.[2]
-
Respiratory Protection: In situations where dust may be generated from the solid peptide, a dust mask or respirator is advised to prevent inhalation.[2]
III. Step-by-Step Disposal Protocol for Z-His-Ala-OH
The following procedure outlines the recommended steps for the safe and compliant disposal of Z-His-Ala-OH in a laboratory setting.
1. Waste Segregation: The First Line of Defense
Proper segregation of waste is critical to prevent unintended chemical reactions and to ensure correct disposal streams.
-
Solid Waste: Collect all unused or expired solid Z-His-Ala-OH, as well as any materials contaminated with the solid peptide (e.g., weigh boats, pipette tips, and contaminated gloves), in a designated hazardous chemical waste container.[1][2] This container should be clearly labeled as "Hazardous Waste" and specify "Peptide Waste" or "Chemical Waste."[5]
-
Liquid Waste: Solutions containing Z-His-Ala-OH should be collected in a separate, sealed, and clearly labeled hazardous chemical waste container.[2] It is crucial not to mix peptide solutions with other solvent waste streams unless their compatibility has been confirmed.[5]
-
Sharps Waste: Any needles or other sharps contaminated with Z-His-Ala-OH must be disposed of in a designated sharps container for hazardous chemical waste.[5]
2. Container Management and Labeling
All hazardous waste containers must be in good condition, leak-proof, and have a secure, screw-on cap.[6][7] Containers should not be filled beyond 90% capacity to allow for expansion.[8]
Each container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "Z-His-Ala-OH" or "N-Carbobenzyloxy-L-histidyl-L-alanine". Avoid using abbreviations or chemical formulas.[9]
-
The approximate concentration and volume of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or laboratory.
3. Storage of Waste
Store all hazardous waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic and incompatible materials.[5] Secondary containment, such as a larger, chemically resistant bin, is highly recommended to contain any potential leaks or spills.
4. Arranging for Final Disposal
The final and most critical step is to coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for the pickup and disposal of the Z-His-Ala-OH waste.[1][5] Provide them with accurate and complete information regarding the contents of the waste containers.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the key decision points and actions required for the safe management of Z-His-Ala-OH waste.
Caption: Workflow for the proper disposal of Z-His-Ala-OH.
Quantitative Data Summary for Waste Management
| Parameter | Guideline | Rationale |
| Container Fill Level | Do not exceed 90% of the container's total volume. | To allow for thermal expansion of liquids and prevent spills.[8] |
| Empty Container Residue | Less than 3% of the original contents by weight. | To be considered "empty" and eligible for non-hazardous disposal after triple rinsing.[8] |
Emergency Procedures in Case of a Spill
In the event of an accidental spill of Z-His-Ala-OH, immediate and appropriate action is necessary to mitigate any potential hazards.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Spill: For a small solid spill, carefully sweep the material to avoid creating dust and place it into a designated chemical waste container.[2] For a small liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and your institution's EHS department.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of Z-His-Ala-OH, thereby protecting themselves, their colleagues, and the environment.
References
- Pfizer. (n.d.). Material Safety Data Sheet.
- BenchChem. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
- ChemicalBook. (2025, July 19). Z-ALA-PRO-OH - Safety Data Sheet.
- TCI Chemicals. (2025, April 29). SAFETY DATA SHEET.
- Fisher Scientific. (2009, February 16). SAFETY DATA SHEET.
- The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
- BenchChem. (n.d.). Proper Disposal of H-Lys-Leu-Lys-OH: A Guide for Laboratory Professionals.
- University of Texas at Arlington. (n.d.). SAFE OPERATING PROCEDURE HAZARDOUS WASTE DISPOSAL.
- BenchChem. (n.d.). Navigating the Safe Disposal of Pep1-AGL: A Procedural Guide.
- Lehigh University. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
- Cornell University. (n.d.). Chapter 8 - Hazardous Waste Disposal Procedures.
Sources
- 1. peptide24.store [peptide24.store]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdn.prod.web.uta.edu [cdn.prod.web.uta.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
